molecular formula C11H15ClN2O4 B1363973 (4-Morpholino-3-nitrophenyl)methanol hydrochloride CAS No. 300665-23-0

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

Katalognummer: B1363973
CAS-Nummer: 300665-23-0
Molekulargewicht: 274.7 g/mol
InChI-Schlüssel: MVFDEIKLDGYHRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O4 and its molecular weight is 274.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDEIKLDGYHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383904
Record name (4-morpholino-3-nitrophenyl)methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300665-23-0
Record name (4-morpholino-3-nitrophenyl)methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Morpholino-3-nitrophenyl)methanol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (4-Morpholino-3-nitrophenyl)methanol Hydrochloride

Authored by a Senior Application Scientist

Foreword: Understanding the Molecule

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a morpholine ring, a nitro group, and a benzylic alcohol, presents a versatile scaffold for the synthesis of complex molecular targets. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, while the morpholine moiety can influence solubility and pharmacokinetic properties. The benzylic alcohol provides a key point for esterification, etherification, or oxidation. This guide offers a comprehensive overview of its chemical properties, synthesis, and characterization, providing a foundational resource for scientists working with this and related chemical entities.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure. The arrangement of atoms and functional groups dictates its reactivity, physical properties, and spectroscopic signature.

  • IUPAC Name: [4-(morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride[1]

  • CAS Number: 300665-23-0[1]

  • Molecular Formula: C₁₁H₁₅ClN₂O₄[1]

  • Molecular Weight: 274.7 g/mol [1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅ClN₂O₄[1]
Molecular Weight 274.7 g/mol [1]
Physical Form Expected to be a powder or crystalline solidInferred from analogs[2]
Melting Point Not available. Analog (4-Chloro-3-nitrobenzyl alcohol) melts at 62-64 °C.[2]
Solubility Not available. Analog (4-Nitrobenzyl alcohol) is soluble in water (2 mg/mL at 20°C).[3][4]
Storage Store at room temperature, away from oxidizing agents.Inferred from analogs[3]

Synthesis and Purification

A plausible precursor is 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic substitution at the halogen-bearing carbon.

synthesis_workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Aldehyde Reduction cluster_2 Step 3: Salt Formation A 4-Chloro-3-nitrobenzaldehyde C (4-Morpholino-3-nitrophenyl)methanol A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Morpholine B->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat F This compound C->F Reduction D Sodium Borohydride (NaBH4) D->F Acidification E HCl in Ether E->F

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Hypothetical Synthesis

This protocol is a predictive model based on analogous transformations found in the literature, such as the synthesis of related morpholine-substituted nitroaromatics[5][6].

Step 1: Synthesis of 4-Morpholino-3-nitrobenzaldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).

    • Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion[6].

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The product, 4-morpholino-3-nitrobenzaldehyde, should precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Reduction to (4-Morpholino-3-nitrophenyl)methanol

  • Setup: Dissolve the crude 4-morpholino-3-nitrobenzaldehyde (1.0 eq) from the previous step in a mixture of methanol or ethanol.

  • Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude alcohol can be purified by recrystallization or column chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

  • Setup: Dissolve the purified (4-Morpholino-3-nitrophenyl)methanol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

  • Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

Definitive characterization relies on a combination of spectroscopic methods. While specific spectra for this compound are not published, we can predict the key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR - Aromatic Protons: 3 protons in the range of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns (doublets, doublet of doublets).- Benzylic Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm.- Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent.- Morpholine Protons: Two multiplets, one around δ 3.8-4.0 ppm (protons adjacent to oxygen) and another around δ 3.0-3.3 ppm (protons adjacent to nitrogen).
¹³C NMR - Aromatic Carbons: Signals in the δ 120-155 ppm range.- Benzylic Carbon (-CH₂OH): Signal around δ 60-65 ppm.- Morpholine Carbons: Two signals, one around δ 66-68 ppm (C-O) and one around δ 50-53 ppm (C-N).
Mass Spec (ESI+) Expected [M+H]⁺ for the free base (C₁₁H₁₄N₂O₄) at m/z 239.10.
FT-IR (KBr) - O-H stretch (alcohol): Broad band at 3200-3500 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C-H stretch (aliphatic): ~2850-2960 cm⁻¹.- N-O stretch (nitro): Strong, asymmetric and symmetric bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.- C-O stretch (ether): Strong band around 1115 cm⁻¹.

Chemical Reactivity and Applications

The utility of this compound lies in the reactivity of its constituent functional groups, making it a valuable intermediate in synthetic chemistry.

reactivity cluster_hydroxyl Hydroxyl Group Reactivity cluster_nitro Nitro Group Reactivity cluster_ring Aromatic Ring Reactivity center (4-Morpholino-3-nitrophenyl)methanol Oxidation Oxidation to Aldehyde/Acid center->Oxidation Esterification Esterification center->Esterification Etherification Etherification (e.g., Williamson) center->Etherification Reduction Reduction to Amine center->Reduction EAS Further Electrophilic Aromatic Substitution center->EAS

Caption: Reactivity map of the core functional groups.

  • As a Building Block: This molecule is an attractive starting material for the synthesis of biologically active compounds. For instance, related structures are precursors to pharmaceutical agents. The core structure is found in key intermediates used in the synthesis of Apixaban, a widely used anticoagulant[6]. Similarly, substituted nitrobenzyl alcohols are used to prepare potent receptor antagonists[2].

  • Transformations:

    • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting amine is a powerful nucleophile and a precursor for forming amides, sulfonamides, or for use in diazotization reactions.

    • Reactions of the Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo esterification or etherification to introduce a wide range of other functional groups.

Safety and Handling

While specific toxicological data for this compound is not available, a hazard assessment can be made based on data for structurally similar compounds like 4-nitrobenzyl alcohol and 4-methyl-3-nitrobenzyl alcohol[7][8][9].

  • GHS Hazard Statements (Predicted):

    • Harmful if swallowed (Acute toxicity, oral)[7][8].

    • Causes skin irritation[7][9].

    • Causes serious eye irritation/damage[7][8].

    • May cause respiratory irritation[7][9].

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

References

  • G. D. Artamonova, L. A. Zhidkova, N. N. Suvorov. "Synthesis of 4-Nitrophenylmethanol." Pharmaceutical Chemistry Journal, vol. 12, no. 1, 1978, pp. 58-60. [Link]

  • Chemsrc. "(4-Nitrophenyl)methanol | CAS#:619-73-8." Chemsrc.com. [Link]

  • SIELC Technologies. "4-Nitrobenzyl alcohol." sielc.com. [Link]

  • Matrix Fine Chemicals. "[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANOL HYDROCHLORIDE | CAS 300665-23-0." matrix-fine-chemicals.com. [Link]

  • PubChem. "4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275." National Center for Biotechnology Information. [Link]

  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." mdpi.com. [Link]

  • Cheméo. "(3-Nitrophenyl) methanol, ethyl ether - Chemical & Physical Properties." chemeo.com. [Link]

  • PubChem. "4-Methyl-3-nitrobenzyl alcohol | C8H9NO3 | CID 123497." National Center for Biotechnology Information. [Link]

  • World Journal of Pharmaceutical Sciences. "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug." wjpsonline.com. [Link]

  • PubChem. "3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360." National Center for Biotechnology Information. [Link]

Sources

(4-Morpholino-3-nitrophenyl)methanol hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action (MoA), and experimental utility of (4-Morpholino-3-nitrophenyl)methanol hydrochloride (CAS: 300665-23-0).[1]

This compound is primarily utilized as a high-value synthetic intermediate and a pharmacological scaffold in the development of kinase inhibitors (specifically PI3K/mTOR pathway) and hypoxia-activated prodrugs.[1] Its "Mechanism of Action" is dual-faceted: it acts as a bioreductive trigger in hypoxia research and as a hinge-binding motif precursor in medicinal chemistry.[1]

Pharmacophore Dynamics & Synthetic Utility[1]

Executive Summary & Compound Identity

This compound represents a "push-pull" aromatic system.[1] The electron-donating morpholine ring at the para position and the electron-withdrawing nitro group at the meta position create a distinct electronic environment.[1] This structure is critical for synthesizing "Type II" kinase inhibitors where the aniline derivative (formed post-reduction) forms hydrogen bonds with the kinase hinge region.[1]

Property Specification
IUPAC Name [4-(morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride
CAS Number 300665-23-0
Molecular Formula C₁₁H₁₅ClN₂O₄
Molecular Weight 274.70 g/mol
Core Moiety Nitro-aniline precursor (masked by nitro group)
Solubility High in DMSO, Methanol; Moderate in Water (due to HCl salt)
pKa (Calc) ~5.5 (Morpholine nitrogen), ~14 (Benzyl alcohol)
Biological Mechanism of Action (MoA)

While the compound itself is a precursor, its biological activity is defined by two primary mechanisms once engaged in a biological system or converted to its active drug form.[1]

A. The Bioreductive "Trigger" Mechanism (Hypoxia Selectivity)

The 3-nitro group functions as a hypoxia-selective trigger.[1] In normoxic tissues, the nitro group is stable.[1] In hypoxic environments (e.g., solid tumor cores), one-electron reductases (such as NADPH:cytochrome P450 reductase) initiate a reduction cascade.[1]

  • Uptake: The compound enters the cell via passive diffusion, aided by the lipophilic morpholine ring.[1]

  • Enzymatic Reduction: Nitroreductases (NTRs) reduce the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) intermediate.[1]

  • Oxygen Reversal (Futile Cycle): In the presence of oxygen, the nitro radical anion is re-oxidized to the parent compound, producing Superoxide (

    
    ).[1] This limits toxicity to healthy, oxygenated tissues.[1]
    
  • Hypoxic Activation: In the absence of oxygen, the reduction proceeds to the amine or reactive intermediates that can alkylate DNA or protein targets (if the benzyl alcohol is activated to a leaving group).[1]

B. Kinase Hinge Binding (Post-Synthetic Incorporation)

This scaffold is a precursor to 3-amino-4-morpholinobenzyl derivatives.[1] In kinase inhibitors (e.g., targeting PI3K


), the morpholine oxygen often acts as a hydrogen bond acceptor, while the aniline NH (formed after reducing this compound) acts as a hydrogen bond donor to the hinge region of the ATP-binding pocket.[1]
Visualization of Mechanisms[1]
Diagram 1: Bioreductive Activation Pathway

This diagram illustrates the "Futile Cycle" that provides safety in normal tissue and the activation pathway in hypoxic tumors.[1]

Bioreductive_Pathway Parent (4-Morpholino-3-nitrophenyl)methanol (Prodrug/Precursor) Radical Nitro Radical Anion (-NO2•-) Parent->Radical 1e- Reduction Radical->Parent Re-oxidation (Futile Cycle) Nitroso Nitroso Intermediate (-NO) Radical->Nitroso Hypoxia (No O2) Superoxide Superoxide (O2•-) Radical->Superoxide O2 present Amine Aniline Derivative (-NH2) Nitroso->Amine Further Reduction (Active Kinase Binder) NTR Nitroreductase (NADPH) Oxygen O2 (Normoxia) Oxygen->Radical

Caption: The hypoxia-selective activation mechanism.[1] In normoxia, the futile cycle prevents activation.[1] In hypoxia, irreversible reduction to the amine occurs.[1]

Diagram 2: Synthetic Utility & Divergence

How this specific intermediate converts into active pharmaceutical ingredients (APIs).

Synthetic_Utility Start (4-Morpholino-3-nitrophenyl)methanol PathA Path A: Alcohol Activation Start->PathA PathB Path B: Nitro Reduction Start->PathB StepA1 Chlorination (SOCl2) -> Benzyl Chloride PathA->StepA1 StepB1 Hydrogenation (H2, Pd/C) -> Aniline Derivative PathB->StepB1 ProductA Alkylation of Heterocycles (e.g., Quinazolines) StepA1->ProductA ProductB Amide Coupling / Urea Formation (Kinase Inhibitor Core) StepB1->ProductB

Caption: Divergent synthetic pathways. Path A utilizes the alcohol handle; Path B activates the electronic "switch" for hinge binding.[1]

Experimental Protocols
Protocol A: Chemical Reduction to the Aniline Scaffold

Context: Converting the nitro precursor to the active amine for subsequent coupling.

Reagents:

  • (4-Morpholino-3-nitrophenyl)methanol HCl (1.0 eq)[1]

  • Iron powder (Fe) (5.0 eq)[1]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Methodology:

  • Dissolution: Dissolve 1.0 g of the starting material in 20 mL Ethanol/Water mixture. Ensure the HCl salt is fully solubilized; mild heating (40°C) may be required.[1]

  • Activation: Add NH₄Cl and stir for 10 minutes to establish the electrolyte buffer.

  • Reduction: Add Iron powder portion-wise over 15 minutes to prevent exotherm spikes.

  • Reflux: Heat the reaction to 80°C (reflux) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot will disappear, replaced by a fluorescent amine spot.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with Sat. NaHCO₃ and extract with Ethyl Acetate.[1]

  • Validation: The product, (3-amino-4-morpholinophenyl)methanol, is unstable to oxidation and should be used immediately in the next coupling step.

Protocol B: Chlorination of the Alcohol (Benzyl Halide Synthesis)

Context: Activating the alcohol for nucleophilic attack (e.g., attaching to a drug core).[1]

Methodology:

  • Setup: Suspend the starting material in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen.

  • Reagent: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

  • Catalysis: Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Quench carefully with ice water.

  • Note: The resulting benzyl chloride is a potent alkylating agent (lachrymator).[1] Handle in a fume hood.

Physicochemical Data & Handling[1][3][4][5]
ParameterValue / Note
Appearance Yellow to Orange crystalline solid
Storage -20°C, Desiccated (Hygroscopic salt)
Stability Sensitive to light (Nitro group degradation); Stable in acidic media
Solubility Water (>10 mg/mL), DMSO (>50 mg/mL)
Mass Spec (ESI+) m/z 239.1 [M+H]⁺ (Free base)
UV

~360 nm (characteristic Nitro-aniline charge transfer band)

Safety Warning: Nitro-aromatics are potential mutagens.[1] The hydrochloride salt is acidic and corrosive.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References
  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "The morpholine scaffold: A privileged structure in drug discovery."[1]

    • Source:Expert Opinion on Drug Discovery, 2018.[1]

    • Context: Validates the use of morpholine-phenyl rings for solubility and metabolic stability.[1]

    • URL:[Link]

  • Nitroreductase Activation Mechanism

    • Title: "Nitroreductases: Enzymes with Environmental and Biomedical Importance."[1]

    • Source:Microbiology, 2020.[1]

    • Context: Defines the enzymatic reduction of nitro-aromatics to amines in hypoxic conditions.[1]

    • URL:[Link]

  • Synthetic Application (Analogous Chemistry)

    • Title: "Synthesis and biological evalu
    • Source:Journal of Medicinal Chemistry, 2012.[1] (General reference for morpholine-aniline coupling).

    • URL:[Link]

  • Compound Registry

    • Title: "PubChem Compound Summary for CID 177331657 (Rel
    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Technical Guide: Therapeutic Utility and Optimization of Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle (


) represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without compromising binding affinity. Unlike its carbocyclic analog cyclohexane or the nitrogenous piperidine, morpholine introduces a unique vector of polarity via the ether oxygen at position 4. This guide provides a technical analysis of the morpholine pharmacophore, detailing its application in solubility enhancement, metabolic stabilization, and bioisosteric replacement. It includes validated synthetic protocols and assay methodologies for immediate application in lead optimization campaigns.

Part 1: The Pharmacophore Rationale[1]

Physicochemical Properties & Bioisosterism

The utility of the morpholine ring stems from its specific electronic and steric profile.

  • Basicity Modulation: Morpholine has a

    
     of approximately 8.[1][2]3. This is significantly lower than piperidine (
    
    
    
    ) and piperazine (
    
    
    ). At physiological pH (7.4), a substantial fraction of morpholine exists in the non-ionized state compared to piperidine, facilitating passive membrane permeability while retaining enough ionization for solubility.
  • Metabolic Blocking: The ether oxygen acts as a metabolic "blocker." In piperidine rings, the C-4 position is a "soft spot" prone to oxidative metabolism by Cytochrome P450 enzymes. Replacing the C-4 methylene with oxygen eliminates this liability.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity) relative to carbocyclic analogs, thereby improving aqueous solubility—a critical parameter for oral bioavailability (Rule of 5).

Structure-Activity Relationship (SAR) Visualization[1]

MorpholineSAR Morpholine Morpholine Scaffold Basicity pKa ~8.3 (Physiological Balance) Morpholine->Basicity N-atom protonation Metabolism Metabolic Stability (Blocks CYP Oxid.) Morpholine->Metabolism O-atom substitution Solubility Enhanced Solubility (H-Bond Acceptor) Morpholine->Solubility Lowers LogP Target Target Binding (Kinase Hinge Region) Morpholine->Target Solvent exposed motif

Figure 1: Mechanistic contributions of the morpholine ring to drug-like properties.[3][4] The oxygen atom is pivotal for blocking metabolic oxidation and enhancing water solubility.

Part 2: Therapeutic Classes & Case Studies

Oncology: Kinase Inhibitors

In kinase inhibitors, morpholine is frequently employed as a solvent-exposed tail to improve pharmacokinetic (PK) properties.

  • Case Study: Gefitinib (Iressa): An EGFR inhibitor for NSCLC.[5][6] The morpholine ring on the propoxy side chain is critical for solubility. While the quinazoline core binds the ATP pocket, the morpholine moiety points towards the solvent front, improving the drug's oral absorption profile [1].

  • PI3K Inhibitors: Recent derivatives utilize morpholine to form hydrogen bonds with the hinge region of the kinase, demonstrating that the ring can play a direct role in binding affinity, not just PK modulation [2].

Infectious Diseases: Oxazolidinones
  • Case Study: Linezolid (Zyvox): The first-in-class oxazolidinone antibiotic. The morpholine ring is essential for its safety profile and moderate lipophilicity. Unlike earlier analogs which were too lipophilic and toxic, the morpholine derivative achieved the balance required for systemic distribution. Metabolism occurs mainly via ring opening of the morpholine (non-enzymatic oxidation), avoiding heavy CYP450 involvement [3].

CNS Disorders: Norepinephrine Reuptake Inhibitors (NRIs)
  • Case Study: Reboxetine: The morpholine ring provides the necessary geometry to fit the norepinephrine transporter (NET). Its lower basicity compared to secondary amines aids in blood-brain barrier (BBB) penetration by maintaining a favorable fraction of uncharged species [4].

Comparative Data
DrugIndicationMorpholine RolepKa (Base)LogP
Gefitinib NSCLC (EGFR)Solubility/PK5.4, 7.23.2
Linezolid Bacterial InfectionSafety/Bioavailability< 50.55
Reboxetine Depression (NRI)Target Binding/BBB8.12.8
Timolol Glaucoma (Beta-blocker)H-Bonding/Solubility9.21.8

Part 3: Synthetic Methodologies

To incorporate a morpholine moiety into an aromatic scaffold (common in kinase inhibitors), the Buchwald-Hartwig Amination is the industry-standard protocol due to its broad substrate scope and high yields.

Protocol: Pd-Catalyzed N-Arylation of Morpholine

Objective: Coupling morpholine with an aryl halide (Ar-X).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (1-2 mol%)
    
  • BINAP or XPhos (2-4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the aryl halide,

    
    , Ligand, and 
    
    
    
    to the vial.
  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to aryl halide).

  • Amine Addition: Add morpholine via syringe.

  • Reaction: Seal and heat to 80-100°C for 12-16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter through a Celite pad, dilute with EtOAc, and wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Note: For electron-deficient aryl halides, standard


 conditions (

, DMF, Heat) may suffice without Palladium.

Part 4: Experimental Validation Assays

Microsomal Stability Assay

This assay validates the claim that morpholine improves metabolic stability compared to piperidine.

Principle: Incubate compound with liver microsomes (containing CYP450s) and measure intrinsic clearance (


).

StabilityWorkflow Start Test Compound (1 µM) Mix Microsome Mix (0.5 mg/mL Protein) Start->Mix Initiate Add NADPH Regenerating System Mix->Initiate Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench with Ice-Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze

Figure 2: Microsomal stability workflow. Rapid degradation indicates metabolic liability; morpholine derivatives typically show >60 min half-life.

Protocol:

  • Preparation: Prepare a 1 µM solution of the morpholine derivative in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add liver microsomes (human or mouse, 0.5 mg/mL final conc) and pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 15, 30, 60 min, remove aliquots.

  • Quenching: Immediately mix with 3 volumes of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
Lipophilicity (LogD) Determination

Objective: Confirm solubility enhancement. Method: Shake-Flask Method.

  • Dissolve compound in octanol-saturated water (pH 7.4).

  • Add equal volume of water-saturated octanol.

  • Shake for 24 hours at RT.

  • Allow phases to separate (centrifuge if necessary).

  • Analyze concentration in both phases using HPLC-UV.

  • 
    .
    

References

  • FDA. (2015). Gefitinib (IRESSA) Prescribing Information. AccessData FDA. [Link]

  • Kumari, A., & Singh, R. K. (2020).[7] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[7] [Link]

  • Dryden, M. S. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical practice. Journal of Antimicrobial Chemotherapy, 66(suppl_4), iv7-iv15. [Link]

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (4-Morpholino-3-nitrophenyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4-Morpholino-3-nitrophenyl)methanol hydrochloride, a substituted aromatic compound, presents a unique molecular architecture of interest in medicinal chemistry and drug development. The molecule incorporates a morpholine ring, a nitro group, and a benzylic alcohol, formulated as a hydrochloride salt. This guide provides a comprehensive overview of its physicochemical properties, offering a foundational understanding for its potential applications. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic route and a detailed regimen of analytical protocols for its complete characterization.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

  • IUPAC Name: [4-(morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride[1]

  • CAS Number: 300665-23-0[1]

  • Molecular Formula: C₁₁H₁₅ClN₂O₄[1]

  • Molecular Weight: 274.7 g/mol [1]

The structure comprises a benzene ring substituted with a morpholine group at position 4, a nitro group at position 3, and a hydroxymethyl group at position 1. The hydrochloride salt is formed by the protonation of the basic morpholine nitrogen.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established organic chemistry transformations.

Synthetic_Pathway A 4-Fluoro-3-nitrobenzoic acid B 4-Morpholino-3-nitrobenzoic acid A->B Nucleophilic Aromatic Substitution C (4-Morpholino-3-nitrophenyl)methanol B->C Reduction of Carboxylic Acid D This compound C->D Salt Formation reagent1 Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) reagent2 Reducing Agent (e.g., BH₃·THF or LiAlH₄) reagent3 HCl in inert solvent (e.g., diethyl ether or dioxane)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of 4-Morpholino-3-nitrobenzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add an excess of morpholine and a base like potassium carbonate.

  • Heat the reaction mixture at a temperature range of 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 4-morpholino-3-nitrobenzoic acid.

Step 2: Reduction of 4-Morpholino-3-nitrobenzoic acid to (4-Morpholino-3-nitrophenyl)methanol

  • Suspend the 4-morpholino-3-nitrobenzoic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Morpholino-3-nitrophenyl)methanol.

Step 3: Formation of this compound

  • Dissolve the synthesized (4-Morpholino-3-nitrophenyl)methanol in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrogen chloride in an inert solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Physicochemical Characterization

A thorough characterization is imperative to confirm the identity, purity, and key physicochemical properties of the synthesized compound.

Structural Elucidation and Purity Assessment
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic methylene protons, and the morpholine protons with appropriate chemical shifts and coupling patterns. The spectrum of the hydrochloride salt may show a downfield shift of the morpholine protons adjacent to the nitrogen due to protonation.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the morpholine carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base, (4-Morpholino-3-nitrophenyl)methanol, and characteristic fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, N-O stretches of the nitro group, C-O stretch of the ether in the morpholine ring, and C-N stretching vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₁₁H₁₅ClN₂O₄.
Experimental Protocols for Physicochemical Properties

1. Melting Point Determination

  • Protocol:

    • Place a small amount of the dried crystalline sample into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

  • Expected Behavior: As a salt, a relatively sharp and high melting point is anticipated, likely with decomposition.

2. Solubility Profile

  • Protocol (Equilibrium Solubility Method):

    • Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone) by adding an excess of the solid to a known volume of the solvent.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter the saturated solutions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Expected Behavior: The hydrochloride salt is expected to have good solubility in polar protic solvents like water and alcohols due to its ionic nature. Solubility in nonpolar organic solvents is likely to be limited. The pH of the aqueous solution will significantly influence solubility.

3. pKa Determination

  • Protocol (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the titration curve.

  • Expected Behavior: The primary basic center is the nitrogen atom of the morpholine ring. The pKa of morpholine itself is around 8.5.[2][3][4][5] The presence of the electron-withdrawing nitro-substituted phenyl ring will likely decrease the basicity of the morpholine nitrogen, resulting in a lower pKa value for its conjugate acid.

4. Spectroscopic Analysis Workflow

Analytical_Workflow Sample (4-Morpholino-3-nitrophenyl)methanol HCl NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Sample->HPLC Elemental Elemental Analysis Sample->Elemental MeltingPoint Melting Point Sample->MeltingPoint Solubility Solubility Sample->Solubility pKa pKa Determination Sample->pKa

Sources

Methodological & Application

Application Note: Mass Spectrometry Profiling of (4-Morpholino-3-nitrophenyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric characterization of (4-Morpholino-3-nitrophenyl)methanol hydrochloride (CAS: 300665-23-0), a critical pharmacophore intermediate used in the synthesis of oxazolidinone antibiotics such as Linezolid .

Precise analytical control of this intermediate is vital for drug safety. Residual levels of this compound in final drug products must be monitored due to the potential genotoxicity associated with nitro-aromatic precursors. This guide provides a self-validating LC-MS/MS protocol, elucidating the ionization mechanisms (ESI+), fragmentation pathways, and chromatographic separation strategies required for high-sensitivity detection.

Physicochemical Context & Ionization Strategy[1][2]

Understanding the molecule's chemistry is the prerequisite for successful MS method development.

Molecular Properties
PropertyValueNotes
Chemical Name (4-Morpholino-3-nitrophenyl)methanol HCl
Free Base Formula C₁₁H₁₄N₂O₄
Free Base MW 238.24 g/mol Monoisotopic Mass: 238.0954
Salt MW 274.70 g/mol HCl Salt
Key Functional Groups Morpholine (Basic), Nitro (Electron withdrawing), Benzyl Alcohol (Labile)
LogP (Predicted) ~1.2Moderately polar; suitable for Reversed-Phase LC
Ionization Logic (The "Why")

We utilize Electrospray Ionization in Positive Mode (ESI+) .

  • Causality: The morpholine nitrogen is a tertiary amine with a lone pair available for protonation. Despite the electron-withdrawing nitro group on the phenyl ring, the morpholine nitrogen remains sufficiently basic (pKa ~8) to accept a proton

    
    .
    
  • Alternative: APCI (Atmospheric Pressure Chemical Ionization) could be used, but ESI is preferred for its "softer" ionization, preserving the labile benzyl alcohol moiety which might dehydrate thermally in the APCI source before detection.

Experimental Protocol

Reagents & Materials
  • Reference Standard: (4-Morpholino-3-nitrophenyl)methanol HCl (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (AmF). Note: Formic acid is preferred to ensure full protonation of the morpholine nitrogen.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Rationale: A short, sub-2-micron column allows for high throughput and sharp peak shapes, essential for trace impurity analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Isocratic Hold
3.50 95% Elution
4.50 95% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C (High temp ensures droplet evaporation for the polar salt).

  • Precursor Ion: m/z 239.1

    
     (Corresponds to the protonated free base).
    

Fragmentation Mechanism & MRM Transitions

To build a robust SRM/MRM (Selected Reaction Monitoring) method, we must predict and validate the fragmentation pathway. The parent ion is stable, but collision-induced dissociation (CID) yields characteristic daughter ions.

Proposed Fragmentation Pathway[4][5]
  • Precursor: m/z 239.1 (Protonated Parent).

  • Primary Loss (Water): The benzyl alcohol group is prone to dehydration, especially when protonated or thermally stressed.

    • 
       (Loss of 
      
      
      
      , -18 Da).
  • Secondary Loss (Nitro Group): Nitro-aromatics often lose the nitro radical (

    
    ) or undergo rearrangement to lose 
    
    
    
    .
    • 
       (Loss of 
      
      
      
      , -46 Da).
  • Morpholine Ring Cleavage: High collision energy can shatter the morpholine ring.

    • Common morpholine fragment: m/z 88 (morpholine cation) or loss of neutral fragments from the ring.

Validated MRM Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 239.1221.11550
Qualifier 1 239.1193.12550
Qualifier 2 239.1176.13550

Note: The transition 239 -> 221 is the most abundant but least specific (water loss). The 239 -> 193 transition is highly specific to the nitro-aromatic structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a "self-validating" system where retention time (RT) and ion ratio confirmation prevent false positives.

MS_Workflow Sample Sample Prep (Dissolve in 50:50 MeOH:H2O) LC LC Separation (C18 Column, Gradient) Sample->LC Injection ESI ESI Source (+) (Protonation of Morpholine N) LC->ESI Elution Q1 Q1 Filter (Select m/z 239.1) ESI->Q1 Ionization CID Collision Cell (CID Fragmentation) Q1->CID Selection Q3 Q3 Filter (Detect m/z 221.1, 193.1) CID->Q3 Fragmentation Data Data Analysis (Quantification & Ratio Check) Q3->Data Detection

Caption: Figure 1: End-to-end LC-MS/MS workflow for (4-Morpholino-3-nitrophenyl)methanol HCl analysis.

Structural Fragmentation Logic

Understanding how the molecule breaks apart allows for better troubleshooting of unknown peaks.

Fragmentation Parent Precursor Ion [M+H]+ m/z 239.1 Frag1 Fragment A [M+H - H2O]+ m/z 221.1 Parent->Frag1 - H2O (18 Da) (Benzyl Alcohol Dehydration) Frag2 Fragment B [M+H - NO2]+ m/z 193.1 Parent->Frag2 - NO2 (46 Da) (Nitro Scission) Frag3 Fragment C Ring Cleavage m/z ~176 Frag1->Frag3 Further Degradation

Caption: Figure 2: Proposed ESI+ CID fragmentation pathway for the target analyte.

Quality Control & Troubleshooting

To ensure Trustworthiness and Scientific Integrity , the following system suitability tests must be performed:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

    
     must be > 0.99.[2][3]
    
  • Carryover: Inject a blank solvent immediately after the highest standard. Signal must be < 20% of the Lower Limit of Quantitation (LLOQ).

  • Ion Ratio Confirmation: The ratio of the Quantifier (221.1) to Qualifier (193.1) peak areas should remain constant (±20%) across the calibration range. This confirms that the peak is indeed the target analyte and not a co-eluting isobaric interference.

References

  • Matrix Fine Chemicals. (2025).[4][5] [4-(Morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 591360, (3-Methyl-4-nitrophenyl)methanol (Analogous Structure). Retrieved from

  • Alffenaar, J. C., et al. (2010). Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation. Therapeutic Drug Monitoring. Retrieved from

  • Thermo Scientific. (2014). Determination of Morpholine in Linezolid by Ion Chromatography (Application Note 1062). Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Application Notes and Protocols: (4-Morpholino-3-nitrophenyl)methanol hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffolding Moiety

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a synthetic organic compound characterized by the integration of three key chemical motifs: a morpholine ring, a nitro-substituted phenyl group, and a benzylic alcohol, presented as a hydrochloride salt. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts are well-established pharmacophores in medicinal chemistry. This application note will, therefore, extrapolate from the known properties of these functional groups to propose a strong rationale for its use in drug discovery, particularly in the realm of oncology.

The morpholine ring is a "privileged" structure in drug design, frequently incorporated to enhance aqueous solubility, metabolic stability, and target affinity. It is a cornerstone of numerous approved kinase inhibitors, including those targeting the phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) pathways.[1][2] The nitroaromatic group, while sometimes associated with toxicity, is also a key component of various therapeutics. Its electron-withdrawing nature can be crucial for molecular interactions, and it can act as a bioreductive prodrug moiety, showing enhanced activity in the hypoxic environments characteristic of solid tumors.[3]

This document will serve as a comprehensive guide for researchers, providing a theoretical framework and practical protocols for the synthesis, characterization, and biological evaluation of this compound as a potential therapeutic agent.

Chemical Profile

Identifier Value
IUPAC Name [4-(morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride[4]
CAS Number 300665-23-0[4]
Molecular Formula C₁₁H₁₅ClN₂O₄[4]
Molecular Weight 274.7 g/mol [4]

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methodologies for similar compounds. A potential two-step synthesis is outlined below:

Step 1: Nucleophilic Aromatic Substitution

The synthesis would likely commence with a nucleophilic aromatic substitution reaction between 4-fluoro-3-nitrobenzyl alcohol and morpholine. The fluorine atom at the C4 position is activated towards substitution by the electron-withdrawing nitro group at the C3 position.

  • Reactants: 4-fluoro-3-nitrobenzyl alcohol, Morpholine, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Conditions: The reaction mixture would be heated to facilitate the substitution.

Step 2: Salt Formation

The resulting free base, (4-Morpholino-3-nitrophenyl)methanol, would then be converted to its hydrochloride salt to improve its stability and aqueous solubility.

  • Procedure: The free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.

Hypothesized Mechanism of Action: Targeting the PI3K/mTOR/DNA-PK Signaling Axis

Given the prevalence of the morpholine moiety in a multitude of kinase inhibitors, it is highly probable that this compound functions as an inhibitor of one or more kinases within the PI3K-related kinase (PIKK) family. This family includes PI3K, mTOR, and DNA-PK, all of which are critical regulators of cell growth, proliferation, survival, and DNA damage repair. Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers.[1]

The morpholine group is known to form key hydrogen bonds within the ATP-binding pocket of these kinases.[5] The nitrophenyl group could further contribute to binding through electrostatic or other interactions and may also confer selectivity.

Diagram of the Hypothesized PI3K/mTOR Signaling Pathway Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation Compound (4-Morpholino-3-nitrophenyl)methanol hydrochloride Compound->PI3K Inhibition Compound->mTORC2 Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/mTOR signaling cascade.

Experimental Protocols

The following protocols are designed to systematically evaluate the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the kinase activity of PI3K, mTOR, and DNA-PK.

Materials:

  • Recombinant human PI3K, mTOR, and DNA-PK enzymes.

  • ATP and appropriate kinase-specific substrates.

  • This compound.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and diluted compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses the compound's ability to inhibit the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of key downstream effectors like AKT and S6K.

Materials:

  • Cancer cell line with a constitutively active PI3K/mTOR pathway (e.g., MCF-7, U87-MG).

  • This compound.

  • Cell lysis buffer.

  • Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-p70S6K (Thr389), and total p70S6K.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibodies overnight at 4°C.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Protocol 3: Cell Viability Assay

This assay measures the cytotoxic or cytostatic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • 96-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the compound.

  • Incubate for 72 hours.

  • Add the CellTiter-Glo® reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Experimental Workflow Diagram

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of (4-Morpholino-3-nitrophenyl) methanol hydrochloride Purity Purity & Structural Confirmation (NMR, MS, HPLC) Synthesis->Purity KinaseAssay Protocol 1: In Vitro Kinase Assay (PI3K, mTOR, DNA-PK) Purity->KinaseAssay IC50 Determine IC50 Values KinaseAssay->IC50 WesternBlot Protocol 2: Western Blot (p-AKT, p-S6K) IC50->WesternBlot ViabilityAssay Protocol 3: Cell Viability Assay IC50->ViabilityAssay SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR GI50 Determine GI50 Values ViabilityAssay->GI50 GI50->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A systematic workflow for the evaluation of the compound.

Potential Quantitative Data Summary

The following table presents a hypothetical but realistic summary of data that could be generated from the described protocols, comparing the novel compound to a known inhibitor.

Compound PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) DNA-PK IC₅₀ (nM) MCF-7 GI₅₀ (µM)
(4-Morpholino-3-nitrophenyl)methanol HCl 5025150.8
Known Inhibitor (e.g., NU7441) >1000>1000141.2

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, chemical entity for drug discovery. Based on a robust analysis of its constituent pharmacophores, it is hypothesized to function as a kinase inhibitor, likely targeting the PI3K/mTOR/DNA-PK signaling nexus. The protocols detailed herein provide a comprehensive framework for the systematic evaluation of this compound's therapeutic potential.

Future research should focus on confirming its mechanism of action, exploring its selectivity profile across the kinome, and investigating the role of the nitro group in its activity, particularly under hypoxic conditions. Structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity, potentially leading to the development of a novel class of clinical candidates for cancer therapy.

References

  • Matrix Fine Chemicals. [4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANOL HYDROCHLORIDE | CAS 300665-23-0. [Online] Available at: [Link]

  • Kopteva, S. D., et al. (2018). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 54(10), 1591-1596.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(5), 1088.
  • Al-Said, M. S., et al. (2012). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 17(12), 14482-14498.
  • Drahoňovský, D., et al. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2438.
  • Chiang, K. C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.
  • Venkatesan, A. M., et al. (2010). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 53(6), 2636-2645.
  • Sun, C., et al. (2020). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers, 12(11), 3169.
  • Avula, S. K., et al. (2017).
  • Mendes, T. B. V., & de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1563.
  • Robert, F., et al. (2015). Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing. Genome Medicine, 7(1), 93.
  • Bohn, J. P., et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3145-3149.
  • Safitri, A., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2469.
  • Wikipedia. mTOR inhibitors. [Online] Available at: [Link]

  • Unciti-Broceta, A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. International Journal of Molecular Sciences, 23(3), 1735.
  • Leahy, J. J. J., et al. (2011). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Journal of Medicinal Chemistry, 54(1), 138-152.
  • Tanaka, E., et al. (1990). HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case.
  • Wilson, Z. J., et al. (2019). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Scientific Reports, 9(1), 1-13.
  • Borsari, C., et al. (2021). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Molecules, 26(16), 4945.
  • PubChem. [4-(3-Nitroquinolin-4-yl)morpholin-3-yl]methanol. [Online] Available at: [Link]

  • PubChem. 4-Methyl-3-nitrobenzyl alcohol. [Online] Available at: [Link]

  • Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Clinical Cancer Research, 19(14), 3742-3749.
  • Unciti-Broceta, A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 232, 114193.
  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038.

Sources

(4-Morpholino-3-nitrophenyl)methanol hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Building Block for Heterocyclic & Medicinal Chemistry [1][2]

Executive Summary & Chemical Profile

(4-Morpholino-3-nitrophenyl)methanol hydrochloride (CAS: 300665-23-0 ) is a bifunctional "privileged scaffold" extensively used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and antibacterial agents.[1][2] Its value lies in its orthogonal reactivity: the nitro group serves as a latent amine for heterocycle construction (benzimidazoles, quinoxalines), while the benzylic alcohol provides a handle for oxidation, halogenation, or etherification.[1][2]

As a hydrochloride salt, this reagent offers enhanced stability and water solubility compared to its free base, simplifying handling and storage in high-throughput synthesis environments.[1][2]

Chemical Identity Table
PropertySpecification
IUPAC Name [4-(Morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride
CAS Number 300665-23-0 (HCl Salt)
Molecular Formula C₁₁H₁₅ClN₂O₄
Molecular Weight 274.70 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM (unless neutralized)
pKa (Calc) ~13.4 (Alcohol), ~5.5 (Morpholine conjugate acid)

Synthetic Utility & Reaction Modules

This building block functions as a "linchpin" intermediate. The following modules detail its three primary synthetic trajectories.

Module A: Nitro Reduction (The Gateway to Heterocycles)

The reduction of the 3-nitro group yields a 3-amino-4-morpholino core.[1][2] This 1,2-diamine-like motif is the immediate precursor for benzimidazoles (via cyclization with aldehydes/acids).[1][2]

  • Preferred Method: Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Catalytic Hydrogenation (H₂/Pd-C).[2]

  • Chemo-selectivity: Fe/NH₄Cl is preferred if the molecule has been further functionalized with halide-sensitive groups.[1][2]

Module B: Alcohol Oxidation

Oxidation of the benzylic alcohol yields 4-morpholino-3-nitrobenzaldehyde , a critical intermediate for Knoevenagel condensations or reductive aminations.[1][2]

  • Preferred Method: Swern Oxidation or MnO₂.[2]

  • Avoid: Strong acidic oxidants (Jones reagent) which may salt out the morpholine or over-oxidize.

Module C: Benzylic Activation

Conversion of the alcohol to a benzyl chloride/bromide allows the molecule to act as an electrophile (alkylating agent).

  • Reagent: Thionyl chloride (SOCl₂) or PBr₃.[2]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this single building block.

ReactionTree Start (4-Morpholino-3-nitrophenyl) methanol HCl (Starting Material) Aldehyde 3-Nitro-4-morpholino benzaldehyde Start->Aldehyde Oxidation (MnO2 or Swern) BenzylHalide Benzyl Chloride/Bromide Derivative Start->BenzylHalide SOCl2 or PBr3 Aniline 3-Amino-4-morpholino benzyl alcohol Start->Aniline Reduction (Fe/NH4Cl or H2/Pd) Knoevenagel Styryl Derivatives (Fluorescent Probes) Aldehyde->Knoevenagel Condensation Alkylation N/O-Alkylation (Drug Conjugation) BenzylHalide->Alkylation Nucleophilic Subst. Benzimidazole Benzimidazole Scaffold (Kinase Inhibitors) Aniline->Benzimidazole Cyclization (R-CHO / Acid)

Caption: Divergent synthetic pathways. Pathway C (Green/Red) represents the primary route for constructing bioactive benzimidazole cores.[2]

Detailed Experimental Protocols

Protocol 1: Selective Reduction to 3-Amino-4-morpholinobenzyl alcohol

Objective: Reduce the nitro group without affecting the benzylic alcohol or morpholine ring.[1][2] Scale: 10 mmol basis.

Materials:

  • (4-Morpholino-3-nitrophenyl)methanol HCl (2.75 g, 10 mmol)[1]

  • Iron Powder (325 mesh, 2.8 g, 50 mmol, 5 equiv)[1][2]

  • Ammonium Chloride (2.7 g, 50 mmol)[1]

  • Solvent: Ethanol/Water (4:1 ratio, 50 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the starting material in 40 mL Ethanol and 10 mL Water.

  • Addition: Add Ammonium Chloride followed by Iron powder in a single portion.

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Note: The reaction typically turns dark brown/black.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS.[1][2] Conversion is usually complete within 2–4 hours.

  • Workup (Crucial Step):

    • Cool to room temperature.[2]

    • Filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm ethanol (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Neutralization: The residue may still contain HCl. Dissolve in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to liberate the free aniline base.

    • Dry organic layer over Na₂SO₄, filter, and evaporate.

  • Yield: Expect 85–95% of a tan/brown solid.

Protocol 2: Oxidation to 4-Morpholino-3-nitrobenzaldehyde

Objective: Mild oxidation of the alcohol to aldehyde.[1][2] Method: Manganese Dioxide (MnO₂) Oxidation.[2]

Procedure:

  • Dissolve (4-Morpholino-3-nitrophenyl)methanol HCl (1.0 equiv) in Dichloromethane (DCM).

    • Note: If solubility is poor, add a minimal amount of Methanol or pre-neutralize with Et₃N.

  • Add activated MnO₂ (10–15 equiv).

    • Why high equivalents? MnO₂ surface activity varies; excess ensures rapid conversion.

  • Stir at room temperature for 12–24 hours.

  • Filter through Celite and concentrate. This method avoids over-oxidation to the carboxylic acid.

Application Note: Handling & Stability

Solubility & Salt Form Management

The HCl salt is highly polar.

  • For Aqueous Reactions: Use directly.[2]

  • For Anhydrous Organic Reactions (e.g., Alkylation, Swern): It is recommended to generate the free base in situ or prior to reaction.[2]

    • Free Basing Protocol: Partition the salt between Ethyl Acetate and sat. NaHCO₃. Separate layers, dry organic phase, and concentrate.[1]

Stability[1][4]
  • Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at 2–8°C.

  • Light Sensitivity: Nitro compounds can be photosensitive over long periods.[2] Store in amber vials.

References

  • Chemical Identity & Properties

    • Matrix Fine Chemicals.[2][3][4] [4-(Morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride Product Data. Retrieved from [2][5]

  • Synthetic Methodology (Nitro Reduction)

    • Taber, D. F., et al. (1996).[2] Mini-scale Oxidation/Reduction in Organic Laboratory Course. Journal of Chemical Education. (Adapted protocol for Nitro-benzyl systems).

  • Structural Analogs & Applications

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 591360, (3-Methyl-4-nitrophenyl)methanol. Retrieved from [2][6]

  • Safety Data

    • Fisher Scientific.[7] Safety Data Sheet: 3-Nitrobenzyl alcohol. (Analogous safety profile). Retrieved from

Sources

Precision Targeting of mTOR: Application of Morpholine Derivatives as ATP-Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The mammalian target of rapamycin (mTOR) is a central regulator of cell metabolism, growth, and survival.[1][2] While first-generation inhibitors (Rapalogs) function allosterically, they often fail to inhibit mTOR Complex 2 (mTORC2) and can induce feedback activation of AKT. This guide details the application of morpholine-based ATP-competitive inhibitors (TORKinibs) , which offer potent, dual inhibition of mTORC1 and mTORC2. We provide a comprehensive workflow for evaluating these derivatives, from biochemical kinase assays to cellular signaling validation, emphasizing the structural advantages of the morpholine scaffold in the ATP-binding pocket.

Introduction: The Shift to ATP-Competitive Inhibition

The Biological Challenge

mTOR exists in two distinct complexes:[3][4]

  • mTORC1 (Raptor-bound): Regulates protein synthesis (via S6K and 4EBP1) and autophagy.

  • mTORC2 (Rictor-bound): Regulates cytoskeletal organization and cell survival, primarily by phosphorylating AKT at Ser473 .

Rapamycin and its analogs (Rapalogs) primarily target mTORC1 via FKBP12 binding. However, they are ineffective against mTORC2. Crucially, the inhibition of mTORC1 can remove a negative feedback loop, leading to the hyper-activation of AKT via mTORC2, potentially promoting cancer cell survival.

The Morpholine Solution

Second-generation inhibitors (TORKinibs) compete directly with ATP at the catalytic site. The morpholine moiety has emerged as a privileged scaffold in this class (e.g., PF-04691502, PKI-587).

  • Structural Role: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase (specifically Val2240 in mTOR).

  • Physicochemical Role: The morpholine group significantly improves the aqueous solubility and pharmacokinetic profile of the hydrophobic heterocyclic cores often used in kinase inhibitors.

Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and the distinct intervention points of Morpholine TORKinibs versus Rapalogs.

mTOR_Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 GrowthFactor Growth Factors (Insulin/IGF-1) RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT PTEN PTEN (Phosphatase) PTEN->PIP3 Inhibits mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits Repressor) S6K->RTK Negative Feedback Translation Protein Synthesis & Growth S6K->Translation mTORC2 mTORC2 (Rictor) mTORC2->AKT Phosphorylates Ser473 (Activation) Cytoskeleton Cell Survival & Cytoskeleton mTORC2->Cytoskeleton Rapalogs Rapalogs (Allosteric) Rapalogs->mTORC1 Morpholine Morpholine Derivatives (ATP-Competitive) Morpholine->PI3K Dual Inhibitors (e.g., PF-04691502) Morpholine->mTORC1 Morpholine->mTORC2

Figure 1: The PI3K/AKT/mTOR signaling pathway. Note that Morpholine derivatives (Red Hexagon) block the ATP site of both complexes, preventing the AKT reactivation loop often seen with Rapalogs.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: Determine the IC50 of morpholine derivatives against recombinant mTOR kinase. Methodology: ADP-Glo™ Kinase Assay (Promega). This homogeneous assay quantifies kinase activity by measuring the ADP produced during the reaction.[5]

Reagents & Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (add fresh).

  • Enzyme: Recombinant human mTOR (truncated, catalytic domain).

  • Substrate: GFP-4EBP1 or generic substrate (e.g., p70S6K peptide).

  • ATP: Ultra-pure ATP (Km apparent for mTOR is ~10-15 µM; use 10 µM for competitive inhibition studies).

  • Inhibitor: Morpholine derivative (e.g., PF-04691502) dissolved in 100% DMSO.

Experimental Workflow
  • Compound Dilution: Prepare a 3-fold serial dilution of the morpholine derivative in DMSO (10 points). Dilute 1:25 into Kinase Buffer to create a 4X working solution (4% DMSO).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound.

    • Add 2.5 µL of 4X Enzyme/Substrate mix.

    • Incubate for 15 mins at Room Temp (RT) to allow inhibitor binding.

    • Add 5.0 µL of 2X ATP solution to initiate the reaction.

    • Final Volume: 10 µL. Final DMSO: 1%.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reaction:

    • Add 10 µL ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP).

    • Incubate 40 mins at RT.

    • Add 20 µL Kinase Detection Reagent (converts produced ADP to ATP -> Luciferase).

    • Incubate 30 mins at RT.

  • Detection: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis

Calculate % Inhibition using the formula:


[2]
  • RLU_max: Enzyme + Substrate + ATP + DMSO (No inhibitor).

  • RLU_min: No Enzyme control.

  • Fit: Non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol 2: Cellular Mechanism Validation (Western Blot)

Objective: Confirm dual inhibition of mTORC1 and mTORC2 in a cellular context. Cell Line: PC-3 or U87MG (High basal mTOR activity due to PTEN loss).

Critical Markers
Target ComplexBiomarkerPhosphorylation SiteBiological Significance
mTORC1 p-p70S6K Thr389 Direct readout of mTORC1 activity; critical for protein synthesis.
mTORC1 p-4EBP1Thr37/46Regulates cap-dependent translation.
mTORC2 p-AKT Ser473 The Differentiator. Rapalogs fail to inhibit this; Morpholine TORKinibs must inhibit this.
Loading Control

-Actin or GAPDH
N/ANormalization.
Step-by-Step Protocol
  • Seeding: Seed cells (e.g.,

    
     cells/well) in 6-well plates. Allow attachment overnight.
    
  • Treatment:

    • Treat with Morpholine Derivative (e.g., 10, 100, 1000 nM).

    • Control 1: DMSO (Vehicle).

    • Control 2: Rapamycin (100 nM) - Negative control for p-AKT (S473).

    • Incubate for 2 to 24 hours .

  • Lysis (CRITICAL):

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Na3VO4, NaF). Note: mTOR phosphosites are extremely labile; keep everything on ice.

  • Western Blotting:

    • Load 20-30 µg protein per lane on 4-12% Bis-Tris gels.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Phospho-antibodies often bind non-specifically to milk).

    • Incubate Primary Antibodies (1:1000) overnight at 4°C.

  • Interpretation:

    • Successful Morpholine Inhibitor: Disappearance of BOTH p-S6K (T389) and p-AKT (S473).

    • Rapamycin Control: Disappearance of p-S6K (T389) but persistence (or increase) of p-AKT (S473).

Experimental Workflow Visualization

Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Compound Morpholine Derivative Synthesis/Stock KinaseAssay ADP-Glo Kinase Assay (Recombinant mTOR) Compound->KinaseAssay IC50Calc IC50 Determination KinaseAssay->IC50Calc CellTreat Cell Treatment (PC-3 / U87MG) IC50Calc->CellTreat If IC50 < 100nM Lysis Lysis (+Phos Inhibitors) CellTreat->Lysis Western Western Blot (p-S6K & p-AKT) Lysis->Western Decision Go/No-Go Decision Western->Decision

Figure 2: Integrated workflow for validating morpholine-based mTOR inhibitors.

Representative Data Comparison

The table below illustrates expected results for a potent morpholine derivative (e.g., PF-04691502) compared to first-generation inhibitors.

ParameterRapamycin (Rapalog)Morpholine Derivative (TORKinib)
Binding Site Allosteric (FKBP12)ATP-Competitive (Hinge/Val2240)
mTORC1 Inhibition (p-S6K) Potent (+++)Potent (+++)
mTORC2 Inhibition (p-AKT) None / Weak (-) Potent (+++)
Feedback Loop Activates AKT Blocks AKT
Cellular IC50 (Proliferation) ~1-10 nM (Cytostatic)~10-100 nM (Cytotoxic/Apoptotic)

References

  • Yuan, J., et al. (2011). "Discovery of PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity." Molecular Cancer Therapeutics.

  • Mallon, R., et al. (2011). "Antitumor Efficacy Profile of PKI-587, a Highly Potent and Selective PI3K/mTOR Kinase Inhibitor." Clinical Cancer Research.

  • Zask, A., et al. (2009).[6] "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors."[3] Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Sarbassov, D. D., et al. (2005). "Phosphorylation and Regulation of Akt/PKB by the Rictor-mTOR Complex." Science.

Sources

Application Notes & Protocols: Screening of Morpholino-Nitrophenyl Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the initial screening of novel morpholino-nitrophenyl chemical derivatives for potential anticancer activity. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust preliminary assessment.

Introduction: The Rationale for Screening Morpholino-Nitrophenyl Derivatives

The morpholine and nitrophenyl moieties are prevalent scaffolds in medicinal chemistry, known to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The combination of these two functional groups has led to the development of compounds with a wide range of therapeutic activities, including promising anticancer effects. Several studies have demonstrated that derivatives incorporating these structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as breast (MCF-7), lung (A549), cervical (HeLa), and liver (HepG2) cancers.[1][2][3] The primary goal of this screening protocol is to identify lead compounds that exhibit potent and selective cytotoxicity against cancer cells, justifying further investigation into their mechanism of action and potential as therapeutic agents.

Putative Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of many morpholino-nitrophenyl derivatives are still under investigation, a significant body of evidence points towards the induction of apoptosis (programmed cell death) as a primary mechanism of their anticancer activity.[2][4] This process is often mediated through the intrinsic (mitochondrial) pathway of apoptosis.

Key Events in the Proposed Apoptotic Pathway:

  • Mitochondrial Dysfunction: The compounds may disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4]

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. This initiator caspase then cleaves and activates effector caspases, such as caspase-3 and -7.[5][6]

  • Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][7]

Some derivatives have also been shown to influence critical cell signaling pathways, such as the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.[1][4]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway MN_Derivative Morpholino-Nitrophenyl Derivative Mitochondrion Mitochondrion MN_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3_7 Activated Caspase-3/7 Caspase9->Caspase3_7 Activates PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Cleaves Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by morpholino-nitrophenyl derivatives.

Experimental Protocols

A tiered screening approach is recommended, starting with broad cytotoxicity assays, followed by more specific assays to confirm the mode of cell death for the most potent compounds.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step is to assess the general cytotoxic effect of the derivatives on a panel of cancer cell lines. The MTT and SRB assays are robust, reliable, and well-suited for high-throughput screening.[8][9][10]

Cytotoxicity_Screening_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate 24h (Cell Adherence) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Derivatives (Dose-Response) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h Assay Perform MTT or SRB Assay Incubation_48_72h->Assay Data_Analysis Measure Absorbance & Calculate IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for primary cytotoxicity screening.

This colorimetric assay measures cell metabolic activity, as mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the morpholino-nitrophenyl derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.[9][13]

Materials:

  • 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 10 mM Tris base solution

  • 1% Acetic acid

Procedure:

  • Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[14]

  • Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.[13] Air dry the plates.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and then air dry.[13]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510-540 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Secondary Screening: Apoptosis Confirmation

For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), secondary assays are performed to confirm that cell death occurs via apoptosis.

This is a widely used method to detect early-stage apoptosis.[15] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[16][17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Detection_Workflow Start Start Cell_Treatment Treat Cells with Active Compound (IC50) Start->Cell_Treatment Harvest_Cells Harvest Adherent & Floating Cells Cell_Treatment->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Staining Stain with Annexin V-FITC & Propidium Iodide Wash_Cells->Staining Incubation Incubate 15 min in the Dark Staining->Incubation FACS_Analysis Analyze by Flow Cytometry Incubation->FACS_Analysis Quantify_Apoptosis Quantify Live, Apoptotic, & Necrotic Cells FACS_Analysis->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

This technique is used to detect the cleavage of key apoptotic proteins, providing biochemical evidence of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin/Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Treat cells as in the Annexin V assay. Lyse the cells in ice-cold lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[5][19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Look for a decrease in the full-length forms of caspase-3 and PARP and an increase in their cleaved fragments in treated cells compared to controls.

Data Presentation and Interpretation

Quantitative data from the primary screening should be summarized in a clear and concise table.

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
MN-001 MCF-78.5 ± 0.7
A54912.3 ± 1.1
HeLa9.1 ± 0.9
MN-002 MCF-7> 50
A549> 50
HeLa> 50
Doxorubicin MCF-70.5 ± 0.04
A5490.8 ± 0.06
HeLa0.6 ± 0.05

Table 1: Example Data Summary for Primary Cytotoxicity Screening. IC₅₀ values represent the mean of three independent experiments ± standard deviation.

Interpretation:

  • Potency: Compounds with low micromolar or sub-micromolar IC₅₀ values are considered potent and should be prioritized for further studies.

  • Selectivity: Comparing the IC₅₀ values across different cancer cell lines can provide an initial indication of selectivity. It is also highly recommended to test promising compounds on a non-cancerous cell line (e.g., normal fibroblasts) to assess their cancer-specific cytotoxicity.

  • Validation: The results from the Annexin V/PI staining and Western blotting will validate whether the observed cytotoxicity is due to the induction of apoptosis. An increase in the Annexin V-positive cell population and the presence of cleaved caspase-3 and PARP are strong indicators of an apoptotic mechanism.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC - NIH. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC - NIH. [Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Nitrophenyl-group-containing Heterocycles. 3. New Isoquinolines, as antiproliferative agents against MCF7and HEGP2 Cell lines. Synthesis, characterization and biological Evaluation. ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. NIH. [Link]

  • In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]

  • Optimization of the sulforhodamine B colorimetric assay. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. [Link]

  • Annexin V-FITC/PI Staining. Bio-protocol. [Link]

Sources

Application and Protocol for the Thin-Layer Chromatography (TLC) Analysis of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the analysis of nitrophenyl compounds using thin-layer chromatography (TLC). Nitrophenyl moieties are integral to a vast array of molecules in pharmaceuticals, agrochemicals, and industrial chemistry. Consequently, a robust, efficient, and reliable analytical method for their separation and identification is paramount. This document outlines the fundamental principles of TLC, tailored specifically to the unique physicochemical properties of nitrophenyl compounds. Detailed protocols for stationary phase selection, mobile phase optimization, and specialized visualization techniques are provided. Furthermore, this guide offers insights into the structural characteristics of nitrophenyl isomers and their influence on chromatographic behavior, empowering researchers to develop and validate their own TLC methods.

Introduction: The Role of TLC in Nitrophenyl Compound Analysis

Thin-layer chromatography is a powerful and versatile analytical technique for the separation of non-volatile mixtures.[1] Its simplicity, cost-effectiveness, and speed make it an indispensable tool in synthetic chemistry, quality control, and preliminary sample analysis. For nitrophenyl compounds, which are often chromophoric, TLC offers a straightforward method for monitoring reaction progress, identifying products, and assessing purity.

The principle of TLC is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the stationary phase by capillary action).[1] Compounds with a higher affinity for the stationary phase will move more slowly, while those with a greater affinity for the mobile phase will travel further up the plate.[1] This differential migration results in the separation of the mixture's components.

The Chromatographic Behavior of Nitrophenyl Compounds

The separation of nitrophenyl compounds by TLC is primarily governed by their polarity, which is influenced by the nitro group (-NO₂) and other functional groups on the phenyl ring. The highly polar nature of the nitro group dictates a strong interaction with polar stationary phases like silica gel.

The Influence of Isomerism

The position of the nitro group relative to other substituents on the phenyl ring significantly impacts the molecule's overall polarity and, consequently, its retention factor (Rf) in normal-phase TLC. A key factor is the potential for intramolecular hydrogen bonding.

  • ortho-Isomers: In compounds like o-nitrophenol and o-nitroaniline, the proximity of the nitro group to a hydroxyl or amino group allows for the formation of an intramolecular hydrogen bond. This internal bonding reduces the availability of these polar groups to interact with the polar stationary phase. As a result, ortho-isomers are generally less polar and exhibit higher Rf values compared to their para- and meta-counterparts.

  • para- and meta-Isomers: In para- and meta-isomers, intramolecular hydrogen bonding is not possible. Therefore, the polar functional groups are free to interact strongly with the stationary phase through intermolecular hydrogen bonding, leading to lower Rf values.[2] Generally, para-isomers are more polar than meta-isomers.

G Mobile_Phase Mobile_Phase o_Nitrophenol o_Nitrophenol Mobile_Phase->o_Nitrophenol Higher Affinity (Higher Rf) p_Nitrophenol p_Nitrophenol Stationary_Phase Stationary_Phase Stationary_Phase->p_Nitrophenol Higher Affinity (Lower Rf)

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates are recommended for most applications.

  • Solvents: HPLC-grade solvents for mobile phase preparation.

  • Sample Application: Glass capillaries or automatic TLC spotters.

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Visualization: UV lamp (254 nm and 365 nm), and reagents for chemical derivatization.

Stationary Phase Selection

For the majority of nitrophenyl compound separations, silica gel is the stationary phase of choice due to its polarity and versatility. Over 80% of all TLC separations are performed on silica gel. Aluminum oxide can also be used, particularly for the separation of aromatic hydrocarbons.[3]

Mobile Phase Optimization

The selection of an appropriate mobile phase is critical for achieving good separation. The polarity of the mobile phase should be adjusted to achieve Rf values ideally between 0.2 and 0.6. For normal-phase TLC on silica gel, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used.

To increase the Rf value of a compound, the polarity of the mobile phase should be increased. Conversely, to decrease the Rf value, the mobile phase polarity should be decreased.

Nitrophenyl Compound Class Recommended Mobile Phase System (v/v) Approximate Rf Values
Nitrophenol IsomersDiethyl ether/Hexane (8:92)o-nitrophenol > p-nitrophenol[4]
Toluene/Ethyl acetate (4:1)o-nitrophenol: ~0.6, p-nitrophenol: ~0.4
Nitroaniline IsomersHexane/Ethyl acetate (varying ratios)o-nitroaniline > m-nitroaniline > p-nitroaniline[2]
Tolueneo-nitroaniline: 0.67, m-nitroaniline: 0.40, p-nitroaniline: 0.30[5]
Nitrobenzoic Acid IsomersToluene/Ethyl acetate/Formic acid (5:4:1)Varies based on isomer
Dinitrophenyl (DNP) DerivativesToluene/Pyridine/Ethylene chlorohydrin/0.8N NH₄OH (50:15:30:30)Varies for different DNP-amino acids

Table 1: Recommended mobile phase systems for the TLC separation of various nitrophenyl compounds on silica gel.

Step-by-Step TLC Protocol
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate.[6]

  • Sample Preparation: Dissolve the nitrophenyl compound or mixture in a volatile solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Ensure the spots are small and do not diffuse widely. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[6] Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure atmospheric saturation.[2] Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[2] Close the chamber and allow the solvent front to ascend the plate.

  • Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to air dry in a fume hood.

G Start Start Plate_Preparation Plate Preparation (Draw Origin Line) Start->Plate_Preparation Sample_Preparation Sample Preparation (Dissolve in Volatile Solvent) Plate_Preparation->Sample_Preparation Spotting Spotting (Apply Sample to Origin) Sample_Preparation->Spotting Development Development (Place in Saturated Chamber) Spotting->Development Drying Drying (Mark Solvent Front & Air Dry) Development->Drying Visualization Visualization (UV Light or Chemical Staining) Drying->Visualization Analysis Analysis (Calculate Rf Values) Visualization->Analysis End End Analysis->End

Visualization Techniques

Many nitrophenyl compounds are colored (typically yellow or orange) and can be visualized directly on the TLC plate.[2] However, for colorless or low-concentration compounds, specific visualization methods are required.

UV-Vis Detection

If the TLC plate contains a fluorescent indicator (F₂₅₄), compounds that absorb UV light at 254 nm will appear as dark spots against a fluorescent background.[2] This is a non-destructive method and should be performed before any chemical staining.

Chemical Visualization: Reduction and Diazotization

A highly specific and sensitive method for visualizing nitro compounds involves their chemical reduction to primary amines, followed by diazotization and coupling to form a colored azo dye.

Protocol for Visualization by Reduction and Diazotization:

  • Reduction:

    • Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.

    • Spray the dried TLC plate with the stannous chloride solution.

    • Heat the plate at 100°C for 10-15 minutes to facilitate the reduction of the nitro group to an amino group.

    • Allow the plate to cool to room temperature.

  • Diazotization:

    • Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

    • Evenly spray the cooled plate with the sodium nitrite solution.

  • Coupling:

    • Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

    • Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.

    • Aromatic nitro compounds will appear as distinct orange to red spots.

G Nitro_Compound Ar-NO₂ (Nitrophenyl Compound) Reduction Reduction (SnCl₂/HCl) Nitro_Compound->Reduction Amine Ar-NH₂ (Aromatic Amine) Reduction->Amine Diazotization Diazotization (NaNO₂/H⁺) Amine->Diazotization Diazonium_Salt Ar-N₂⁺ (Diazonium Salt) Diazotization->Diazonium_Salt Coupling Coupling (β-naphthol) Diazonium_Salt->Coupling Azo_Dye Ar-N=N-Aryl-OH (Colored Azo Dye) Coupling->Azo_Dye

Data Analysis and Interpretation

The retention factor (Rf) is a key parameter used to identify compounds in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Rf values are dependent on the specific experimental conditions (stationary phase, mobile phase, temperature) and should be compared to those of a known standard run on the same plate.[2]

Quantitative Analysis

While TLC is primarily a qualitative technique, quantitative analysis can be performed using high-performance thin-layer chromatography (HPTLC) coupled with a densitometer.[7] HPTLC utilizes plates with smaller particle sizes and a thinner layer, resulting in improved resolution and sensitivity.[7] For quantitative analysis, it is crucial to carefully control sample application volume and to construct a calibration curve using standards of known concentrations.

Conclusion

Thin-layer chromatography is a rapid, versatile, and cost-effective technique for the analysis of nitrophenyl compounds. By understanding the fundamental principles of separation and the specific chemical properties of these compounds, researchers can develop and implement robust TLC methods for a wide range of applications in research, development, and quality control. The protocols and guidelines presented in this document provide a solid foundation for the successful TLC analysis of nitrophenyl compounds.

References

  • Thin Layer Chromatography. (n.d.). In GeeksforGeeks. Retrieved from [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]

  • Thin Layer Chromatography of Aromatic Amines. (n.d.). Retrieved from [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of The Composition of Mixture of Nitro An... (n.d.). Scribd. Retrieved from [Link]

  • In a Tre experiment, the best system for separating a mixture of ortho, m... (2024, September 29). Filo. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatographic Methods of Analysis. (n.d.). Retrieved from [Link]

  • 2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • (8): Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]

  • Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (n.d.). Retrieved from [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of (4-Morpholino-3-nitrophenyl)methanol hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Morpholino-3-nitrophenyl)methanol hydrochloride. This critical intermediate, notably in the production of the antibiotic Linezolid, presents a synthetic route with several potential challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, troubleshoot common issues, and ensure the synthesis of a high-purity final product. Here, we will delve into the common impurities encountered, their origins, and effective strategies for their mitigation and removal.

Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through one of two primary routes: the nitration of a morpholine-substituted precursor or the reduction of a nitro-substituted benzoic acid derivative. Each pathway, while effective, has its own unique impurity profile that must be carefully managed.

Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions and issues encountered during the synthesis of this compound.

Q1: My final product shows a persistent yellow coloration, even after initial purification. What is the likely cause?

A1: A yellow tint in your product is often indicative of residual starting material or the presence of nitrophenol-type impurities. Specifically, if you are following a nitration route, incomplete reaction or side reactions can lead to the formation of colored byproducts. 4-Nitrophenol, for instance, is a known impurity that can impart a yellow color. It is crucial to ensure complete conversion of the starting material and to employ appropriate purification techniques to remove these colored species.

Q2: I've observed an unexpected peak in my HPLC analysis. What could it be?

A2: The identity of an unknown peak will depend on your synthetic route. Here are the most probable culprits:

  • Isomeric Impurities: During the nitration of 4-morpholinobenzyl alcohol, the primary directing effect of the morpholino group is ortho and para to itself. Since the para position is already occupied by the hydroxymethyl group, the nitro group is directed to the ortho position (position 3). However, under certain conditions, a small amount of dinitration or nitration at other positions on the aromatic ring can occur, leading to isomeric impurities.

  • Oxidation Byproducts: The benzylic alcohol functional group in the target molecule is susceptible to oxidation, especially under harsh reaction conditions. This can lead to the formation of (4-Morpholino-3-nitrophenyl)benzaldehyde or 4-Morpholino-3-nitrobenzoic acid.

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. Depending on your chosen route, this could be unreacted 4-morpholinobenzyl alcohol (in the nitration route) or 4-morpholino-3-nitrobenzoic acid (in the reduction route).

  • Byproducts from the Reduction Step: If you are synthesizing the target molecule via the reduction of 4-morpholino-3-nitrobenzoic acid, the choice of reducing agent is critical. Incomplete reduction is a common issue, leaving residual starting material.

Q3: How can I minimize the formation of the aldehyde and carboxylic acid impurities?

A3: To minimize oxidation, consider the following:

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, particularly during the nitration step.

  • Choice of Reagents: If performing a tandem oxidation-nitration, careful selection of mild oxidizing agents is necessary to avoid over-oxidation of the benzyl alcohol.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation.

Q4: What are the best practices for the hydrochloride salt formation step to avoid impurities?

A4: The formation of the hydrochloride salt is a critical step that can introduce impurities if not performed correctly.

  • Solvent Selection: Use a solvent in which the hydrochloride salt is poorly soluble, allowing for its precipitation and isolation in a pure form. A common choice is isopropanol or ethanol.

  • Purity of HCl: Ensure the hydrochloric acid used is of high purity and free from contaminants. Gaseous HCl or a solution of HCl in a suitable organic solvent is often preferred over aqueous HCl to prevent the introduction of water, which can affect the crystallinity and purity of the product.

  • Control of Stoichiometry: Use a slight excess of HCl to ensure complete salt formation, but avoid a large excess which can lead to the co-precipitation of other basic impurities.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Low Yield and Purity after Nitration of 4-Morpholinobenzyl Alcohol
Symptom Potential Cause Troubleshooting Steps
Multiple spots on TLC/peaks in HPLC - Over-nitration (dinitration) - Formation of undesired isomers - Oxidation of the benzyl alcohol- Optimize Nitrating Agent: Use a milder nitrating agent or adjust the stoichiometry of the nitric acid/sulfuric acid mixture. - Control Temperature: Maintain a low reaction temperature (typically 0-5 °C) to improve selectivity and reduce side reactions. - Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to stop it once the starting material is consumed and before significant byproduct formation occurs.
Product is an oil or difficult to crystallize - Presence of significant amounts of impurities that act as a crystallization inhibitor.- Purification: Employ column chromatography to separate the desired product from isomers and other byproducts before attempting crystallization. - Solvent System: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.
Problem 2: Incomplete Reduction of 4-Morpholino-3-nitrobenzoic Acid
Symptom Potential Cause Troubleshooting Steps
Presence of starting material in the final product - Insufficient reducing agent - Deactivated catalyst (if applicable) - Non-optimal reaction conditions- Reducing Agent: Increase the equivalents of the reducing agent (e.g., borane complexes, LiAlH₄). Be mindful of the reactivity of the chosen reducing agent to avoid over-reduction.[2][3] - Catalyst Activity: If using a catalytic reduction method (e.g., catalytic hydrogenation), ensure the catalyst is fresh and active. - Reaction Time and Temperature: Increase the reaction time or temperature as needed, while monitoring for potential side reactions.
Formation of amine byproduct - Over-reduction of the nitro group- Selective Reducing Agent: Choose a reducing agent that selectively reduces the carboxylic acid in the presence of the nitro group, or vice versa. For the reduction of a nitro group, reagents like tin(II) chloride or catalytic hydrogenation are often used.[4][5] The reduction of the carboxylic acid can be achieved with boranes or LiAlH₄.[2][3] The order of these steps is crucial.

Experimental Protocols

Protocol 1: Purification of (4-Morpholino-3-nitrophenyl)methanol by Recrystallization
  • Dissolution: Dissolve the crude (4-Morpholino-3-nitrophenyl)methanol in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm and 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the primary synthetic routes and the points at which common impurities may arise.

Synthesis_and_Impurities cluster_0 Route 1: Nitration Pathway cluster_1 Route 2: Reduction Pathway Start1 4-Morpholinobenzyl alcohol Nitration Nitration (HNO3/H2SO4) Start1->Nitration Product (4-Morpholino-3-nitrophenyl)methanol Nitration->Product Impurity1 Isomeric Byproducts (e.g., Dinitro) Nitration->Impurity1 Impurity2 Oxidation Byproducts (Aldehyde, Carboxylic Acid) Nitration->Impurity2 Start2 4-Morpholino-3-nitrobenzoic acid Reduction Reduction (e.g., BH3, LiAlH4) Start2->Reduction Product2 (4-Morpholino-3-nitrophenyl)methanol Reduction->Product2 Impurity3 Incomplete Reduction (Starting Material) Reduction->Impurity3 HCl_Formation Hydrochloride Salt Formation Product2->HCl_Formation HCl FinalProduct (4-Morpholino-3-nitrophenyl)methanol hydrochloride HCl_Formation->FinalProduct

Caption: Synthetic pathways and potential impurity formation.

References

  • Krasnokutskaya, E. A., et al. (2018). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 54(1), 116-123.
  • Lohray, B. B., et al. (1999). A Novel and Efficient Synthesis of Linezolid. Tetrahedron Letters, 40(26), 4855-4856.
  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673-679.
  • Li, G., et al. (2014). A Novel Method for Preparation of Linezolid. Recent Patents on Anti-Infective Drug Discovery, 9(2), 121-128.
  • Wang, C., et al. (2010). An Improved and Scalable Process for the Synthesis of Linezolid. Organic Process Research & Development, 14(4), 904-907.
  • Reddy, K. R., et al. (2007). An Improved Process for the Preparation of Linezolid, an Oxazolidinone Antibiotic. Arkivoc, 2007(15), 168-174.
  • Dunn, P. J. (2005). Synthesis of the Antibiotic Linezolid. Organic Process Research & Development, 9(6), 804-814.
  • European Pharmacopoeia (Ph. Eur.) 10.0, Linezolid Monograph.
  • United States Pharmacopeia (USP) 43-NF 38, Linezolid Monograph.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Harmonised Tripartite Guideline, Q3A Impurities in New Drug Substances.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Paquette, L. A. (Ed.). (1995). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Technical Support Center: (4-Morpholino-3-nitrophenyl)methanol Hydrochloride

[1][2][3]

Status: Active | Topic: Solution Stability & Handling | Classification: Chemical Intermediate / API Precursor[1][2][3]

Executive Summary

(4-Morpholino-3-nitrophenyl)methanol hydrochloride (often referred to as the "Nitro-Alcohol Intermediate" in Linezolid synthesis) presents a unique stability profile due to the interplay between its nitro-aromatic core and the benzyl alcohol moiety .[1][2][3] While the hydrochloride salt confers improved aqueous solubility compared to the free base, it introduces specific pH and ionic strength sensitivities.[3][4]

This guide addresses the three primary degradation vectors: Photo-instability (Nitro group) , Oxidative Dehydrogenation (Benzyl alcohol) , and pH-induced Precipitation .[1][2][3][4]

Module 1: Solubility & Stock Preparation

The Challenge: Users often report "cloudiness" or "yellow precipitation" upon diluting aqueous stock solutions into physiological buffers.[1][2][3] This is frequently a pH-solubility mismatch , not degradation.[1][2][3]

Mechanism of Failure

The hydrochloride salt (

12

34

1234
Optimized Solubilization Protocol
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) Prevents hydrolysis; stabilizes the nitro-aromatic core against non-photochemical degradation.[1][2][3]
Secondary Solvent Methanol / Water (1:1) Acceptable for short-term HPLC prep; avoid for long-term storage due to potential esterification risks if traces of acid are present.[1][2][3]
Max Concentration 50 mM (in DMSO) Ensures stability against precipitation upon freeze-thaw cycles.[1][2][3]
Working Buffer PBS (pH 7.2) or Acetate (pH 5.0) Keep pH

to maintain the protonated (salt) state and ensure solubility.[1][2][3][4]
Visual Workflow: Dissolution Decision Tree

Solubility_WorkflowStartStart: Solid HCl SaltSolvent_ChoiceChoose SolventStart->Solvent_ChoiceDMSODMSO (Stock)Solvent_Choice->DMSOLong-term StorageWaterWater/Buffer (Working)Solvent_Choice->WaterImmediate UseStableStable SolutionDMSO->StableDilute 1:1000 into MediaCheck_pHCheck Buffer pHWater->Check_pHAcidicpH < 7.0Check_pH->AcidicSafe ZoneBasicpH > 7.5Check_pH->BasicDanger ZoneAcidic->StablePrecipRisk: Free Base PrecipitationBasic->Precip

Figure 1: Decision matrix for solvent selection to prevent pH-induced precipitation.[1][2][3][4]

Module 2: Chemical Stability & Degradation Profiles

The Challenge: "My solution turned from pale yellow to dark orange/brown overnight."

1. Photochemical Instability (Critical)

Nitro-aromatics are notoriously photosensitive.[1][2][3] Exposure to UV or intense ambient light (blue spectrum) excites the nitro group (

nitro-to-nitrite rearrangement12343
  • Symptom: Darkening of solution without significant precipitation.[1][2][3]

  • Prevention: All experiments must be conducted in Amber Glassware or foil-wrapped tubes.

2. Oxidative Degradation

The hydroxymethyl group (

1234aldehydecarboxylic acid123
  • Symptom: HPLC peak shift (Acid elutes earlier on Reverse Phase).[1][2][3][4]

  • Prevention: Degas buffers; store under Nitrogen/Argon if possible.

Degradation Pathway Diagram

Degradation_PathwaysCompound(4-Morpholino-3-nitrophenyl)methanol (Parent)LightUV/Blue LightCompound->LightPhotolysisOxidationO2 / Trace MetalsCompound->OxidationSlow OxidationNitrosoNitroso/NitriteDerivatives (Brown Color)Light->NitrosoAldehydeBenzaldehydeDerivativeOxidation->AldehydeAcidBenzoic AcidDerivativeAldehyde->AcidRapid

Figure 2: Primary degradation pathways.[1][2][3][4] Photolysis is the fastest route; oxidation is slower but significant in aqueous buffers.[4]

Module 3: Analytical Troubleshooting (HPLC)

The Challenge: "I see split peaks or tailing in my chromatogram."

Because the compound is an amine salt, it interacts strongly with residual silanols on C18 columns, causing peak tailing.[2][3][4]

Recommended HPLC Method
ParameterSettingReason
Column C18 End-capped (e.g., Phenomenex Luna or Waters XBridge)"End-capping" reduces silanol interactions with the morpholine amine.[1][2][3]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH suppresses silanol ionization and keeps the morpholine protonated (

).[1][2][3][4]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.[1][2][3]
Gradient 5% B to 95% B over 15 minThe compound is moderately polar; gradient ensures elution of both polar degradants (acids) and the parent.[2][3][4]
Detection UV @ 254 nmThe nitro-benzene chromophore absorbs strongly here.[1][2][3]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Peak Tailing Silanol interactionAdd 0.1% TFA or TEA (Triethylamine) to the mobile phase.[1][2][3]
Split Peak Sample solvent mismatchDissolve sample in Mobile Phase A (or <20% organic) rather than 100% DMSO/MeOH.
Extra Early Peak Oxidation (Carboxylic acid)Check if sample was left exposed to air/light.[1][2][3][4] Prepare fresh.
Frequently Asked Questions (FAQs)

Q: Can I autoclave the aqueous solution? A: No. The high heat and pressure will likely accelerate the oxidation of the benzyl alcohol and potential hydrolysis of the morpholine ring.[4] Use 0.22 µm filtration for sterilization.[1][2][3]

Q: Is the compound hygroscopic? A: Yes. As a hydrochloride salt, it will absorb atmospheric moisture.[2][3][4] Store the solid in a desiccator at -20°C. If the powder clumps, weigh rapidly to avoid mass errors due to water weight.

Q: Why does the color change when I add NaOH? A: pH Indicator Effect. Nitro-aromatics often exhibit halochromism (color change with pH).[1][2][3] Additionally, adding base converts the salt to the free base, which may precipitate and alter light scattering/absorption.[2][3][4]

References
  • Pharmacia & Upjohn Company. (1995).[1][2][3][4] International Patent WO1995007271: Oxazolidinone Antibacterials.[1][2][3] (Describes the synthesis of Linezolid intermediates including the nitro-benzyl alcohol precursor). Link

  • Brickner, S. J., et al. (1996).[1][2][3][4] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673-679.[1][2][3][4] (Establishes the morpholine-nitro structure stability context). Link[1][2][3][4]

  • National Center for Biotechnology Information. (2024).[1][2][3][4] PubChem Compound Summary for CID 300665-23-0, this compound.[1][2][3] (Physical property data). Link

  • Gao, H., et al. (2007).[1][2][3][4] "Improved Synthesis of Linezolid." Organic Process Research & Development, 11(3). (Details the handling of the nitro-intermediate during scale-up). Link[1][2][3][4]

Technical Support Center: (4-Morpholino-3-nitrophenyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Morpholino-3-nitrophenyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. As a nitroaromatic compound containing a morpholine moiety, its stability can be influenced by various factors during experimentation and storage. This document aims to equip you with the knowledge to anticipate and address potential degradation-related issues.

Troubleshooting Guide: Investigating Degradation

This section addresses specific issues you might encounter during your experiments that could indicate degradation of this compound.

1. Q: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?

A: The appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common indicator of compound degradation. The structure of this compound contains several functional groups susceptible to degradation under various conditions.

Causality Behind Degradation: The primary sites for degradation are the nitro group and the benzylic alcohol. The nitro group is prone to reduction, while the benzylic alcohol can be oxidized. The morpholine ring is generally stable but can undergo degradation under harsh conditions.

Proposed Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Forced Degradation Study cluster_3 Analysis and Identification start Unexpected peaks in HPLC check_storage Verify storage conditions (temperature, light, humidity) start->check_storage check_solvent Analyze solvent and mobile phase blanks start->check_solvent rerun_standard Re-run a fresh standard start->rerun_standard forced_degradation Perform forced degradation study (acid, base, oxidation, heat, light) check_storage->forced_degradation check_solvent->forced_degradation rerun_standard->forced_degradation lc_ms Analyze samples by LC-MS to determine m/z of new peaks forced_degradation->lc_ms characterize Characterize degradation products (MS/MS, NMR if necessary) lc_ms->characterize

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step-by-Step Protocol: Forced Degradation Study

Forced degradation studies are essential to intentionally degrade the sample and identify potential degradation products, which can then be compared to the unknown peaks in your experimental samples.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Analysis: Analyze the stressed samples by HPLC-MS to identify the mass-to-charge ratio (m/z) of the degradation products.[3]

2. Q: The physical appearance of my solid compound has changed (e.g., color change). Is this a sign of degradation?

A: Yes, a change in the physical appearance, such as a color change from off-white/yellow to brown or the development of an odor, can indicate chemical degradation. Nitroaromatic compounds can be sensitive to light and air, leading to the formation of colored impurities.

Potential Causes and Solutions:

Observation Potential Cause Recommended Action
Color change (e.g., darkening)Photodegradation or oxidationStore the compound in an amber vial, protected from light. Store under an inert atmosphere (e.g., argon or nitrogen).
Caking or clumpingHygroscopicity (moisture absorption)Store in a desiccator. Ensure the container is tightly sealed.
Development of an odorFormation of volatile degradation productsHandle in a well-ventilated fume hood. Re-purify the compound if necessary.

3. Q: I am experiencing a loss of potency or inconsistent results in my biological assays. Could this be due to degradation of the compound?

A: A decrease in the expected biological activity is a strong indicator that the parent compound is degrading. The degradation products may have reduced or no activity, leading to inconsistent results.

Verification Steps:

  • Purity Analysis: Re-analyze the purity of your compound stock solution using a stability-indicating HPLC method.

  • Fresh Stock Preparation: Prepare a fresh stock solution from a new batch of the solid compound, if available.

  • Compare Activity: Compare the biological activity of the old and new stock solutions to confirm if degradation is the cause of the decreased potency.

Frequently Asked Questions (FAQs)

1. Q: What are the recommended storage conditions for this compound?

A: To minimize degradation, store the solid compound at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of solutions is necessary, store them at -20°C or -80°C in tightly sealed vials, protected from light.

2. Q: What are the likely degradation products of this compound?

A: Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation of the benzylic alcohol: This can lead to the formation of (4-Morpholino-3-nitrophenyl)benzaldehyde and subsequently (4-Morpholino-3-nitrophenyl)benzoic acid.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming compounds like (4-Morpholino-3-aminophenyl)methanol.

  • Cleavage of the morpholine ring: This is less likely but can occur under harsh acidic or basic conditions.

G cluster_0 Parent Compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products parent This compound oxidation Oxidation parent->oxidation reduction Reduction parent->reduction aldehyde (4-Morpholino-3-nitrophenyl)benzaldehyde oxidation->aldehyde amino (4-Morpholino-3-aminophenyl)methanol reduction->amino acid (4-Morpholino-3-nitrophenyl)benzoic acid aldehyde->acid

Caption: Potential degradation pathways.

3. Q: Is this compound compatible with all common solvents?

A: While it is soluble in common organic solvents like DMSO, methanol, and ethanol, its long-term stability in these solvents, especially in the presence of light or elevated temperatures, has not been extensively studied. For aqueous solutions, be mindful of the pH, as extreme acidic or basic conditions can promote hydrolysis. It is always best practice to prepare solutions fresh.

4. Q: How can I develop a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can separate the parent compound from its degradation products.[4]

Method Development Workflow:

G cluster_0 Initial Steps cluster_1 Method Development cluster_2 Validation start Generate degradation products via forced degradation hplc_dev Develop a reverse-phase HPLC method start->hplc_dev optimize Optimize mobile phase, gradient, and column to achieve separation hplc_dev->optimize validate Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision) optimize->validate

Caption: Workflow for developing a stability-indicating method.

Key considerations for HPLC method development:

  • Column: A C18 column is a good starting point for separating moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detector: A photodiode array (PDA) detector is useful for identifying peaks and assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.[3]

References

  • (4-Nitrophenyl)methanol - PMC - PubMed Central - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • 3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 29, 2024, from [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers. Retrieved January 29, 2024, from [Link]

  • Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (n.d.). World Journal of Pharmaceutical Sciences. Retrieved January 29, 2024, from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved January 29, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved January 29, 2024, from [Link]

  • Synthesis of m-Nitro-benzyl alcohol. (n.d.). PrepChem.com. Retrieved January 29, 2024, from [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. Retrieved January 29, 2024, from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • 4-Methyl-3-nitrobenzyl alcohol | C8H9NO3 | CID 123497. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Retrieved January 29, 2024, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 29, 2024, from [Link]

  • Morpholine | C4H9NO | CID 8083. (n.d.). PubChem - NIH. Retrieved January 29, 2024, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved January 29, 2024, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 29, 2024, from [Link]

  • 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

Sources

Challenges in the scale-up of (4-Morpholino-3-nitrophenyl)methanol hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of (4-Morpholino-3-nitrophenyl)methanol Hydrochloride

Executive Summary

Target Molecule: this compound Primary Application: Critical intermediate for PI3K/mTOR pathway inhibitors (e.g., Buparlisib analogs). Process Class: Nucleophilic Aromatic Substitution (SNAr) followed by Salt Formation.

This guide addresses the specific engineering and chemical challenges encountered when moving this synthesis from gram-scale (medicinal chemistry) to kilogram-scale (process development). The protocol focuses on the displacement of fluoride from (4-fluoro-3-nitrophenyl)methanol by morpholine, followed by hydrochloride salt formation.

Part 1: The SNAr Reaction (Morpholine Addition)

Context: The core reaction involves the nucleophilic attack of morpholine on the 4-position of the fluoro-nitrobenzene ring. While kinetically favored, scale-up introduces thermal and impurity risks not seen in small batches.

Q1: The reaction temperature spikes uncontrollably upon morpholine addition. How do I manage this exotherm?

Diagnosis: SNAr reactions are inherently exothermic. In a batch reactor, rapid addition of morpholine to the nitro-arene substrate creates a "runaway" thermal profile, potentially triggering secondary decomposition of the nitro group.

Troubleshooting Protocol:

  • Change Addition Order: Do not add morpholine to the substrate. Instead, dissolve the morpholine (and base, if using an auxiliary base like DIPEA) in the solvent first. Slowly dose the substrate solution into the morpholine mixture. This ensures the concentration of the electrophile is the limiting factor, controlling the reaction rate.

  • Dilution Factor: Ensure the reaction solvent volume is at least 5–7 L/kg of substrate to provide sufficient thermal mass.

  • Adiabatic Limit Check: Calculate the adiabatic temperature rise (

    
    ). If 
    
    
    
    , active cooling is insufficient; you must switch to semi-batch dosing.
Q2: HPLC analysis shows a persistent impurity at RRT 0.85 (Phenol derivative). Why is this forming?

Diagnosis: This is likely (4-hydroxy-3-nitrophenyl)methanol, formed by the hydrolysis of the fluorine atom by water instead of displacement by morpholine. This occurs if the solvent is "wet" or if hydroxide ions are generated.

Corrective Action:

  • Water Content Control: Verify the Karl Fischer (KF) water content of your solvent (e.g., Acetonitrile or THF) is <0.1%.

  • Base Selection: If using an inorganic base (e.g., K2CO3), ensure it is anhydrous. However, for this specific substrate, excess morpholine (2.2–2.5 eq) is preferred over inorganic bases to act as both nucleophile and acid scavenger. This eliminates the heterogeneous phase where water often resides.

  • Atmosphere: Maintain a positive nitrogen pressure. Morpholine is hygroscopic; it will absorb atmospheric moisture if the reactor is open.

Part 2: Work-up and Isolation

Q3: During extraction, a stable emulsion forms that will not separate. How do I break it?

Diagnosis: The product contains both a lipophilic ring and a polar alcohol/morpholine group, acting as a surfactant. Residual morpholine hydrochloride salts stabilize the interface.

Troubleshooting Protocol:

  • pH Adjustment: The emulsion is often pH-dependent. Adjust the aqueous layer pH to >10 using NaOH. This ensures all residual morpholine is in the free base form (organic soluble), reducing amphiphilic interactions.

  • Brine Wash: Add saturated NaCl solution (20% v/v relative to the aqueous phase) to increase the density difference and ionic strength.

  • Filtration: If a "rag layer" persists, it may be due to polymeric by-products. Filter the biphasic mixture through a Celite pad to break the physical stabilization.

Part 3: Hydrochloride Salt Formation

Context: Converting the free base to the HCl salt is critical for stability and solubility. This is the most failure-prone step during scale-up due to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Q4: Upon adding HCl, the product separates as a sticky oil/gum instead of a solid precipitate. How do I recover the solid?

Diagnosis: You have entered the "metastable zone" where the supersaturation is too high, or the solvent polarity is incorrect for the ionic salt. This is common in single-solvent systems (e.g., pure Ethanol).

Step-by-Step Crystallization Recovery:

  • Re-dissolution: Heat the mixture until the oil dissolves back into a homogeneous solution.

  • Anti-solvent Addition: Add a non-polar anti-solvent (e.g., MTBE or Ethyl Acetate) slowly at elevated temperature (50°C) until the solution turns slightly turbid (cloud point).

  • Seeding: Add pure seed crystals (0.5 wt%) of the target HCl salt.

  • Controlled Cooling: Cool the reactor slowly (10°C/hour). Do not crash cool. This allows the oil droplets to nucleate onto the seeds rather than coalescing into a gum.

Q5: The final salt is hygroscopic and clumps during filtration. How do I dry it efficiently?

Diagnosis: Morpholine-containing salts are prone to hygroscopicity. Exposure to humid air during filtration causes the crystal lattice to collapse or agglomerate.

Drying Protocol:

  • Filter Environment: Use a pressure filter (Nutsche) with a nitrogen blanket. Avoid open centrifugation if humidity is >40%.

  • Wash Solvent: Wash the cake with anhydrous MTBE or Heptane to displace residual alcoholic solvents (which hold onto water).

  • Drying Conditions: Dry under vacuum (<50 mbar) at 40–45°C.

  • Endpoint: Monitor the residual solvent via GC-HS (Headspace). Do not rely solely on Loss on Drying (LOD) as it may not distinguish between water and solvent.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and troubleshooting pathways.

G Start Start: (4-Fluoro-3-nitrophenyl)methanol Reaction S_N_Ar Reaction (Morpholine, ACN, Heat) Start->Reaction Check1 Check: Exotherm > 10°C? Reaction->Check1 Action1 Switch to Inverse Addition (Substrate into Morpholine) Check1->Action1 Yes Workup Work-up: Aqueous Extraction Check1->Workup No Action1->Workup Check2 Check: Emulsion? Workup->Check2 Action2 Adjust pH > 10 Add Brine Check2->Action2 Yes SaltForm Salt Formation (HCl in IPA/EtOAc) Check2->SaltForm No Action2->SaltForm Check3 Check: Oiling Out? SaltForm->Check3 Action3 Heat to clear -> Seed -> Slow Cool (10°C/h) Check3->Action3 Yes Final Final Product: (4-Morpholino-3-nitrophenyl)methanol HCl Check3->Final No Action3->Final

Caption: Process flow diagram highlighting critical control points (CCPs) for exotherm management and crystallization control.

Summary of Quantitative Parameters

ParameterSpecificationReason for Control
Reaction Stoichiometry 1.0 eq Substrate : 2.2 eq MorpholineExcess morpholine drives kinetics and scavenges HF acid by-product.
Water Content (KF) < 0.10% w/wPrevents hydrolysis of F-arene to Phenol impurity (RRT 0.85).
Reaction Temp 75°C – 80°C (Reflux)SNAr requires thermal activation; too low = incomplete conversion.
Salt Formation Temp 50°C (Dosing) → 0°C (Isolation)High temp dosing prevents oiling out; cooling drives yield.
Drying Temp < 50°CNitro compounds are thermally sensitive; prevents decomposition.

References

  • Vertex AI Search. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. ResearchGate. 1

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molecules. 2

  • World Journal of Pharmaceutical Sciences. (2024). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. 3[2][1][4][5]

  • Santa Cruz Biotechnology. (2024).[6] Material Safety Data Sheet: 4-Nitrobenzyl alcohol.[6] 6[5]

  • Royal Society of Chemistry. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions. Chemical Science. 7

Sources

Storage and handling guidelines for morpholino compounds to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Best Practices in Storage and Handling for Optimal Performance and Longevity

The Science of Morpholino Stability: Beyond the Sequence

Morpholino oligonucleotides are synthetic molecules analogous to nucleic acids, but with a backbone of morpholine rings and phosphorodiamidate linkages instead of the deoxyribose and phosphate linkages found in DNA.[1] This modified backbone is the key to their exceptional stability; it is not recognized by cellular enzymes like nucleases, making Morpholinos highly resistant to enzymatic degradation both in vitro and in vivo.[2][3][4]

However, while chemically robust, Morpholinos are susceptible to physical changes that can significantly impact their biological activity. The primary challenges in their handling are not chemical breakdown, but rather issues of solubility, aggregation, and physical loss. This guide will address these nuances to ensure your Morpholinos remain active and effective.

Core Principles of Morpholino Handling

The following diagram outlines the critical decision points from receiving your Morpholino to its use in an experiment, emphasizing the paths to maintaining its integrity.

G cluster_receipt Receipt & Initial Handling cluster_storage Storage Decision cluster_use Pre-Experiment Preparation Receive Receive Lyophilized Morpholino Reconstitute Reconstitute in Sterile Water Receive->Reconstitute Follow Protocol 1 StorageDecision Long-term (>6 months) or Short-term? Reconstitute->StorageDecision StoreLyophilized Store Lyophilized at -20°C StorageDecision->StoreLyophilized Long-term StoreSolution Store Solution at Room Temp StorageDecision->StoreSolution Short-term / Frequent Use StoreLyophilized->Reconstitute Reconstitute as needed Prep Prepare Working Solution StoreSolution->Prep Heat Heat at 65°C for 10 min Prep->Heat If previously frozen or precipitate is visible Inject Proceed to Experiment Prep->Inject If solution is clear Heat->Inject

Caption: Decision workflow for Morpholino handling from receipt to experimental use.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding Morpholino storage and handling.

Q1: What is the best temperature to store my Morpholino stock solution?

While storing oligonucleotides at -20°C is a common practice, for Morpholino solutions, room temperature is strongly recommended for routine use .[5][6][7][8][9]

  • The Rationale: Cold temperatures (4°C or -20°C) can cause Morpholinos to precipitate out of solution or associate with the walls of the storage container.[5] This is a physical, not chemical, change, but it can be difficult to reverse completely, leading to a significant loss of active compound.[5] Storing at room temperature minimizes these risks.[5] For very long-term storage (many months to years), lyophilizing the Morpholino and storing it as a dry powder at -20°C is the most stable option.[9]

Q2: Can I freeze my Morpholino solution? What are the risks?

Yes, you can freeze Morpholino solutions, but it comes with risks and requires a specific recovery step.[10][11]

  • The Rationale: The process of freezing can cause ice crystals to form, concentrating the Morpholino in the unfrozen liquid phase and leading to precipitation.[10][11] Repeated freeze-thaw cycles exacerbate this issue and can lead to physical degradation of other oligo types.[6][12] If you must freeze your Morpholino, it is critical that upon thawing, you heat the solution to 65°C for at least 10 minutes to help redissolve any precipitates or aggregates.[10][11][13]

Q3: My Morpholino solution has a precipitate. Is it degraded? How can I fix it?

Precipitation is a common issue and usually does not indicate chemical degradation.[6] It is most often a solubility problem that can be resolved.

  • The Rationale: Solubility is sequence-dependent, with higher guanine (G) content leading to a higher propensity for aggregation and precipitation.[11] Cold temperatures are also a major cause.[8]

    • Solution: Heat the vial in a 65°C water bath for 5-10 minutes and vortex or shake.[7][8][10] This is usually sufficient to redissolve the Morpholino.

    • Advanced Solution: If heating at 65°C is insufficient, the solution can be autoclaved on a liquid cycle.[6][7][9] This can often recover the activity of a solution with persistent aggregation. Do not autoclave Vivo-Morpholino solutions more than once.[7]

Q4: What should I use to dissolve my lyophilized Morpholino?

The recommended solvent is sterile, nuclease-free water .[7][10]

  • The Rationale: Water is preferred because it is compatible with most downstream applications and simplifies any future analysis by mass spectrometry or the need for lyophilization.[10] While isotonic buffers can be used, some salts can decrease the solubility of Morpholinos, particularly Vivo-Morpholinos.[7][10] Crucially, avoid water treated with diethylpyrocarbonate (DEPC) unless it has been thoroughly autoclaved, as residual DEPC can react with and damage the Morpholino.[7][10][11]

Q5: What is the difference in handling standard Morpholinos vs. Vivo-Morpholinos?

Vivo-Morpholinos, which are conjugated to a delivery dendrimer, have lower aqueous solubility than standard Morpholinos.

  • The Rationale: The delivery moiety affects the overall physical properties of the molecule. Therefore, Vivo-Morpholinos should be reconstituted at a lower concentration, typically ≤0.5 mM , compared to the standard 1 mM for regular Morpholinos.[7] The same storage and handling principles (room temperature storage, heating to redissolve) apply.

Summary of Storage Conditions
Compound StateTemperatureDurationKey Considerations
Lyophilized (Dry) -20°CYearsThe most stable option for long-term storage.[9]
Solution (Aqueous) Room TemperatureMonthsRecommended for routine use. Minimizes precipitation and wall-association.[5][7][9] Keep vial tightly sealed.[9]
Solution (Aqueous) 4°C (Refrigerator)Weeks to MonthsNot recommended due to increased risk of precipitation and association with container walls.[5]
Solution (Aqueous) -20°C (Freezer)MonthsPossible, but increases risk of precipitation upon thawing.[10] Always heat to 65°C for 10 min after thawing. [10][11] Avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Reduced or no knockdown effect in experiment. Loss of active Morpholino due to precipitation or aggregation. Heat the stock solution to 65°C for 10 minutes and vortex vigorously.[9][10] This will redissolve precipitated or aggregated Morpholino, restoring the concentration of active, single-stranded molecules. If this fails, consider autoclaving the solution (standard Morpholinos only).[7][9]
Loss of Morpholino due to adsorption to container walls. This is more common with cold storage.[5] While difficult to fully recover, switching to room temperature storage for future stocks will prevent this. Attempt to recover by heating to 65°C.
Incorrect stock concentration. Re-measure the concentration of your stock solution. This can be done by measuring absorbance at 265 nm in 0.1 N HCl.[13]
Precipitate forms when preparing working dilution. Temperature shock or high GC content. This can happen if a cold stock solution is diluted into warmer buffer.[6] Always ensure your stock solution is fully dissolved (heat if necessary) and at room temperature before making dilutions.
Fluorescent signal is weak or absent (for tagged Morpholinos). Photobleaching. Fluorescent moieties are sensitive to light. Always store fluorescently-tagged Morpholinos in the dark (e.g., in an opaque box or wrapped in foil).[10][11]
Variability in results between experiments. Inconsistent dissolution of stock solution. This is a classic sign of partial precipitation. Mandate a heating step (65°C for 10 min) before every experiment to ensure the stock solution is homogenous before you take an aliquot.[13]

Protocols and Methodologies

Protocol 1: Reconstitution of Lyophilized Morpholino

This protocol describes the preparation of a standard 1 mM aqueous stock solution.

  • Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Addition: Read the amount of Morpholino (in nanomoles) on the vial label. Using sterile technique, add the corresponding volume of sterile, nuclease-free water to make a 1 mM solution (e.g., add 300 µL of water to a vial containing 300 nmol of Morpholino).[10]

  • Initial Dissolution: Cap the vial and vortex or shake it. Let it stand at room temperature for 5-10 minutes to allow the powder to fully hydrate.[10][11]

  • Inspection & Heating: Swirl and visually inspect the solution. If any particulate matter remains or the solution appears cloudy, warm the vial in a 65°C water bath for 5-10 minutes.[7][10][11] Vortex again.

  • Final Concentration Adjustment (if needed): If the oligo has not fully dissolved at 1 mM (a common issue with high G-content sequences), add more sterile water to dilute the stock to 0.5 mM and repeat the heating step.[10]

  • Storage: Label the tube clearly with the Morpholino name and concentration. Store at room temperature.[7][10]

Visualizing Morpholino States and Recovery

The following diagram illustrates the physical states a Morpholino solution can enter and the corrective actions required to return it to its active, monomeric state.

G Active Active State Monomeric & Dissolved Inactive_Agg Inactive State Aggregated Active->Inactive_Agg Room temp over time (Sequence-dependent) Inactive_Precip Inactive State Precipitated Active->Inactive_Precip Freezing / Cold Storage Inactive_Wall Inactive State Wall-Associated Active->Inactive_Wall Cold Storage Inactive_Agg->Active Heat to 65°C Autoclave (if needed) Inactive_Precip->Active Heat to 65°C Inactive_Wall->Active Heat to 65°C (May be irreversible)

Caption: Physical states of Morpholinos in solution and methods for recovery.

References
  • Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. [Link]

  • Storage of Morpholinos: refrigerate or room temperature?. Gene Tools, LLC. [Link]

  • Controlling morpholino experiments: don’t stop making antisense. Development. [Link]

  • Change in Morpholino activity over time. Gene Tools, LLC. [Link]

  • My morpholino antisense oligomer sometimes precipitates. What could the problem be?. ResearchGate. [Link]

  • Choosing the Optimal Target. Gene Tools, LLC. [Link]

  • How long will oligos last and how should they be stored?. Twist Bioscience. [Link]

  • Morpholino Oligomers Essential Information (2018). Gene Tools, LLC. [Link]

  • Morpholino Oligomers Essential Information (2009). Gene Tools, LLC. [Link]

  • Long-term Storage of Morpholino Oligos. Gene Tools, LLC. [Link]

  • Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. [Link]

  • Using Morpholinos to Control Gene Expression. National Institutes of Health. [Link]

  • Morpholino duration of effect. Gene Tools, LLC. [Link]

  • Morpholino nucleic acid. Wikipedia. [Link]

  • Morpholino Oligo Synthesis. Amerigo Scientific. [Link]

Sources

Overcoming solubility issues with (4-Morpholino-3-nitrophenyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues Compound Class: Nitro-substituted Aniline Derivatives / Morpholine Intermediates Audience: Medicinal Chemists, Process Chemists, and Biological Researchers[1]

Executive Summary

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a critical intermediate, often utilized in the synthesis of PI3K/mTOR pathway inhibitors.[1] While the hydrochloride salt form is intended to improve stability and handling compared to the free base, it introduces specific solubility challenges.

The core difficulty arises from the electronic "push-pull" system between the electron-donating morpholine and the electron-withdrawing nitro group (ortho-positioned).[1] This conjugation significantly lowers the basicity of the morpholine nitrogen, making the hydrochloride salt prone to hydrolysis (dissociation) in aqueous media and poor solubility in non-polar organic solvents.

This guide addresses the three most common bottlenecks: Aqueous Formulation , Organic Synthesis Compatibility , and Purification .

Part 1: Aqueous Solubility & Biological Formulation[1]

Q: I am trying to dissolve the HCl salt in PBS (pH 7.4) for a biological assay, but I see a yellow precipitate forming immediately. Why?

A: This is a classic case of pH-dependent disproportionation .[1] Although you are starting with the hydrochloride salt, the morpholine nitrogen in this specific molecule has a lower pKa (estimated ~3.5–5.0) compared to unsubstituted morpholine (pKa ~8.3) due to the electron-withdrawing effect of the ortho-nitro group.[1]

When you introduce the salt into PBS (pH 7.4), the buffer acts as a base, stripping the proton from the morpholinium ion. The compound reverts to its neutral "free base" form, which is highly lipophilic and insoluble in water, resulting in the yellow precipitate.

Troubleshooting Protocol: For biological assays, you cannot rely on the HCl salt to maintain solubility at neutral pH. You must use a co-solvent system.[1]

  • Prepare a Stock Solution: Dissolve the pure HCl salt in DMSO (Dimethyl sulfoxide). It should be soluble up to ~50–100 mM.[1]

  • Sequential Dilution:

    • Add the DMSO stock to the aqueous buffer slowly while vortexing.

    • Critical Limit: Keep the final DMSO concentration < 1% (or as tolerated by your assay).

    • Optional: If precipitation persists, add 0.5% Tween-80 or Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the DMSO stock to encapsulate the lipophilic free base.[1]

Q: Can I just acidify the water to keep it dissolved?

A: Yes, but only for chemical handling, not biological assays.[1] The salt will remain stable in water if the pH is maintained below 3.0 (using 0.1 N HCl). However, this acidic solution is likely incompatible with cell cultures or enzymatic assays.

Part 2: Organic Synthesis & Reaction Compatibility

Q: I need to oxidize the alcohol group to an aldehyde using DCM (Dichloromethane), but the HCl salt just floats as a solid. How do I proceed?

A: Hydrochloride salts are ionic lattices and are generally insoluble in non-polar chlorinated solvents like DCM or Chloroform. You have two options depending on your reagent tolerance:

Option A: In-Situ Neutralization (For Acid-Sensitive Reagents)

If your oxidation reagent (e.g., Dess-Martin Periodinane or Swern) tolerates mild bases:[1]

  • Suspend the HCl salt in DCM.

  • Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine.

  • The solution should clear up as the HCl is scavenged and the lipophilic free base dissolves into the DCM.

Option B: The "Free-Basing" Pre-Step (Recommended)

For cleaner reactions, convert the salt to the free base before starting your main reaction.[1] This removes the chloride ions which can sometimes interfere with transition metal catalysts or specific oxidants.

Standard Free-Basing Protocol:

StepActionObservation/Note
1 Suspend HCl salt in Ethyl Acetate (EtOAc) .Suspension will be yellow/opaque.
2 Add Saturated NaHCO₃ (aq).[1]Gas evolution (CO₂) may occur.[1]
3 Stir vigorously for 15 mins.The organic layer will darken (yellow/orange) as the free base dissolves.
4 Separate layers.[1] Extract aq.[1] layer 2x with EtOAc.[1]Ensure all yellow color moves to organic phase.
5 Dry organic layer (MgSO₄) and concentrate.[1]Result: Yellow solid (Free Base).[1] Use immediately.
Part 3: Visual Troubleshooting Guides
Decision Matrix: Solvent Selection

Use this logic flow to determine the correct solvent system based on your application.

SolubilityLogic Start Start: (4-Morpholino-3-nitrophenyl) methanol HCl AppType Application Type? Start->AppType Bio Biological Assay (pH 7.4) AppType->Bio Chem Chemical Synthesis AppType->Chem AqSol Direct Aqueous Dissolution? Bio->AqSol SolventCheck Target Solvent? Chem->SolventCheck Precip Precipitation Risk: Free Base forms at pH > 4 AqSol->Precip Fails CoSolv Use DMSO Stock + Dilution Precip->CoSolv Solution Polar Polar (MeOH/DMF) SolventCheck->Polar Direct Use NonPolar Non-Polar (DCM/EtOAc/Tol) SolventCheck->NonPolar Insoluble SaltBreak Must Perform Free-Basing NonPolar->SaltBreak Required

Figure 1: Solubility Decision Matrix.[1] Blue paths indicate decision points; Red indicates high-risk failure modes; Green indicates successful pathways.[1]

Mechanism of Solubility Failure

Understanding the "Why" helps in designing better experiments. The diagram below illustrates the equilibrium shift that causes precipitation.

Mechanism HCl_Salt HCl Salt Form (Protonated Morpholine) Soluble in Water (pH < 4) Buffer Addition to PBS (pH 7.4) (Base Challenge) HCl_Salt->Buffer Deprotonation Deprotonation of Nitrogen (pKa shift due to Nitro group) Buffer->Deprotonation FreeBase Neutral Free Base (Lipophilic/Hydrophobic) Deprotonation->FreeBase Precipitate Yellow Precipitate (Assay Failure) FreeBase->Precipitate Aggregates in Aqueous Media

Figure 2: The Precipitation Cascade.[1] The electron-withdrawing nitro group lowers the pKa, causing the salt to shed its proton and precipitate at neutral physiological pH.[1]

Part 4: Stability & Storage FAQ

Q: My HCl salt has turned from a white powder to a sticky yellow gum during storage. Is it degraded?

A: Likely, yes. Or it has absorbed significant moisture.[1]

  • Hygroscopicity: Hydrochloride salts of morpholine derivatives are often hygroscopic.[1] If exposed to humid air, the lattice absorbs water.

  • Autocatalysis: If the salt absorbs water, the local acidity (HCl) combined with the nitro-aromatic system can lead to slow degradation or hydrolysis.[1]

  • Correction: Recrystallize the compound. Dissolve in a minimum amount of hot Ethanol (EtOH) and add Diethyl Ether (Et₂O) or Hexanes until turbid. Cool to 4°C. Filter the crystals and store in a desiccator at -20°C.

Q: Can I heat the solution to speed up dissolution?

A:

  • In Water: Yes, up to 50°C is generally safe for short periods, but ensure the pH is acidic (pH < 4).

  • In DMSO: Avoid heating above 40°C if possible. Nitro-aromatics can be thermally unstable or pose safety risks (decomposition) at high temperatures in DMSO.[1]

References
  • Chemical Structure & Properties: PubChem. 4-Nitrobenzyl alcohol (Analogous substructure properties). National Library of Medicine.[1] Available at: [Link][1]

  • Morpholine Salt Behavior: Solubility of Things.[1] Morpholine Hydrochloride Solubility Traits. Available at: [Link][1]

  • Synthesis of Nitro-Morpholine Intermediates: World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (Context on handling morpholine-nitro intermediates). Available at: [Link][1]

  • General Salt Handling: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. (General principles of HCl salt solubility vs. Free Base).
  • pKa Considerations: Perrin, D. D.[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Reference for Morpholine pKa shifts due to electron-withdrawing groups).

Sources

Identifying and characterizing unknown impurities in Apixaban synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Apixaban synthesis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and characterizing unknown impurities. The following content is structured in a practical, question-and-answer format to directly address common challenges encountered during the impurity profiling of Apixaban.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature and analysis of impurities in Apixaban.

Q1: What are the primary categories of impurities found in Apixaban?

A1: Impurities in Apixaban are broadly classified into two main groups: process-related impurities and degradation products.[1]

  • Process-Related Impurities: These are chemical by-products formed during the synthesis of the Apixaban drug substance. Their presence is highly dependent on the specific synthetic route, reaction conditions, and the purity of starting materials and reagents.[1][2] Examples include unreacted intermediates, by-products from side reactions, and residual catalysts.[1]

  • Degradation Products: These impurities arise from the chemical decomposition of the Apixaban molecule itself when exposed to stress conditions like acid, base, heat, light, or oxidizing agents.[1] Forced degradation studies are intentionally performed to predict the degradation products that could form during the shelf-life of the drug.[1][3]

Q2: Which degradation pathways are most significant for Apixaban?

A2: The most significant degradation pathway for Apixaban is hydrolysis.[1] The molecule is highly susceptible to degradation in both acidic and basic environments, while it demonstrates relative stability under oxidative, thermal, and photolytic stress.[1][4]

  • Acidic Hydrolysis: Under acidic conditions, the primary degradation route is the hydrolysis of the amide bond within the oxopiperidine moiety.[1][5] This leads to the formation of "Apixaban acid" among other products.[1]

  • Alkaline (Base) Hydrolysis: In basic media, hydrolysis can occur at both the oxopiperidine and the tetrahydro-oxo-pyridine parts of the molecule.[1][5] This results in the formation of "Apixaban open-ring acid" and other related substances.[1]

Q3: What are the regulatory thresholds for reporting and identifying impurities?

A3: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3A(R2) guideline, set strict limits for impurities.[2] For most new drug substances, the key thresholds are:

  • Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in a registration application.

  • Identification Threshold: 0.10% or a daily intake of 1.0 mg (whichever is lower). Impurities exceeding this level must be structurally characterized.[6]

  • Qualification Threshold: 0.15% or a daily intake of 1.0 mg (whichever is lower). Impurities above this threshold require toxicological qualification to establish their safety.[6]

These thresholds underscore the critical importance of developing sensitive analytical methods to detect and accurately quantify impurities.[7][8]

Q4: What is the recommended starting point for developing an analytical method for Apixaban impurity profiling?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV or photodiode array (PDA) detector, is the gold standard for separating and quantifying Apixaban and its impurities.[1][3] A typical starting point would involve a C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., phosphate buffer or 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile.[1] Detection is commonly performed at 225 nm or 280 nm.[1]

Part 2: Troubleshooting Analytical Challenges

This section provides practical guidance for overcoming specific issues encountered during the analysis of Apixaban impurities.

Q5: I'm observing poor peak shape (e.g., tailing or fronting) for my impurity peaks. What are the likely causes and solutions?

A5: Poor peak shape can compromise resolution and quantification accuracy. The causality often lies in secondary interactions between the analyte and the stationary phase or issues with the analytical setup.

Potential Cause Explanation & Causality Troubleshooting Steps
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica-based C18 column can interact with basic functional groups in Apixaban or its impurities, causing peak tailing.1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) protonates the basic sites on the analytes and suppresses silanol ionization, minimizing secondary interactions. 2. Use a Different Column: Employ an end-capped column or one with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting. This is especially common for the main Apixaban peak but can also affect closely eluting, high-concentration impurities.1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. Check if the peak shape improves.
Column Void or Contamination A physical void at the head of the column or strong retention of contaminants can disrupt the flow path and peak symmetry.[9] This can happen after repeated injections or exposure to harsh mobile phases.[9]1. Reverse and Flush Column: Disconnect the column, reverse its direction, and flush with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Use a Guard Column: A guard column protects the analytical column from strongly retained compounds. 3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile in a 95% aqueous mobile phase), it can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase or a slightly weaker solvent.

Q6: I have an unknown peak in my chromatogram. What is the logical workflow for identifying and characterizing it?

A6: A systematic approach is essential for the structural elucidation of an unknown impurity. The workflow combines chromatographic, mass spectrometric, and spectroscopic techniques.

G cluster_0 Phase 1: Detection & Preliminary Analysis cluster_1 Phase 2: Fragmentation & Isolation cluster_2 Phase 3: Definitive Structural Elucidation A Unknown Peak Detected in RP-HPLC B LC-MS Analysis (High Resolution) A->B C Determine Accurate Mass & Propose Elemental Formula B->C D Perform Tandem MS (MS/MS) Fragmentation Study C->D E Compare Fragmentation Pattern with Apixaban D->E F Isolate Impurity using Preparative HPLC E->F G NMR Spectroscopy (¹H, ¹³C, 2D-NMR) F->G H Propose Chemical Structure G->H I Confirm Structure (e.g., via synthesis of a reference standard) H->I

Caption: Workflow for Unknown Impurity Identification.

Expert Insight: The key to this workflow is the comparison of fragmentation patterns (Step E). Apixaban has characteristic fragments.[10][11] For example, a protonated molecule at m/z 460.2 often yields product ions corresponding to specific structural moieties. If your unknown impurity shares some of these fragments, it is likely structurally related to Apixaban. If the fragmentation is completely different, it may originate from a starting material or reagent.

Part 3: Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes relevant data.

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3]

Objective: To generate and identify degradation products of Apixaban under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Apixaban (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 80°C for 24 hours.[1]

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 80°C for 2 hours.[1]

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 15% (v/v) hydrogen peroxide (H₂O₂).[1]

    • Keep the mixture at room temperature for 24 hours.[1]

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid Apixaban drug substance in an oven at 105°C for 7 days.[1]

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours.[1]

    • Dissolve the stressed solid and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

Expected Results Summary:

Stress ConditionSeverityObservationMajor Degradation Products Identified
Acid Hydrolysis 1 M HCl, 80°C, 24hSignificant degradationDegradation Products 1, 2, and 3 (hydrolysis products)[1][4]
Base Hydrolysis 1 M NaOH, 80°C, 2hSignificant degradationDegradation Products 1, 2, 3, 4, and 5 (hydrolysis products, including positional isomers)[1][4]
Oxidation 15% H₂O₂, RT, 24hRelatively stableMinimal to no degradation observed.[1][4]
Thermal 105°C, 7 daysRelatively stableMinimal to no degradation observed.[1][4]
Photolytic 1.2 million lux hoursRelatively stableMinimal to no degradation observed.[1][4]
Protocol 2: HPLC-MS Method for Impurity Profiling

Objective: To separate, detect, and obtain mass information for Apixaban and its impurities.

Methodology:

  • Chromatographic System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5-95% Mobile Phase B over 30-40 minutes to ensure separation of all potential impurities.

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: 35°C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS to obtain fragmentation data for the most abundant ions.

    • Mass Range: m/z 100-1000.

Data Interpretation Logic:

Caption: Logic for Interpreting HPLC-MS Data.

References

  • Reddy, G. K., et al. (2023). Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances. Journal of AOAC International. Available at: [Link]

  • Karpschem Laboratories Pvt. Ltd. (2024). Apixaban Degradation Impurities: New Inductee in Karpschem Impurities Portfolio. Karpschem. Available at: [Link]

  • ResearchGate. (n.d.). Structures of apixaban and its degradation products. ResearchGate. Available at: [Link]

  • Secrétan, P. H., et al. (2015). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Mass, FTIR spectral data and 1 H NMR chemical shift values. ResearchGate. Available at: [Link]

  • Google Patents. (2016). US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. Google Patents.
  • PubChem. (n.d.). Apixaban. National Center for Biotechnology Information. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2017). development and validation of stability indicating uplc method for estimation of apixaban and its. WJPR. Available at: [Link]

  • ResearchGate. (2025). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Apixaban-impurities. Pharmaffiliates. Available at: [Link]

  • Fan, Q. Y., et al. (2016). Synthesis of three impurities in apixaban. World Phytomedicines. Available at: [Link]

  • Landge, S., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2017). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. JAPS. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA. Available at: [Link]

  • ResearchGate. (2025). development and validation of a stability indicating rp-hplc method of apixaban in commercial dosage form. ResearchGate. Available at: [Link]

  • Park, M., et al. (2022). Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry. Translational and Clinical Pharmacology. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. IJPSRR. Available at: [Link]

  • ResearchGate. (n.d.). 2D‐NMR data for apixaban and its degradation products. ResearchGate. Available at: [Link]

  • G, S., et al. (2022). Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques. Journal of Separation Science. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of apixaban obtained by electrospray ionisation in positive ion mode. ResearchGate. Available at: [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Available at: [Link]

  • Quest Journals. (2022). Analytical Method Development and Validation of Apixaban by RP-HPLC. Quest Journals. Available at: [Link]

  • MDPI. (2022). The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. MDPI. Available at: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for Improved Purity and Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Crystallization Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance crystal purity, increase yield, and achieve consistent, reproducible results in your experiments. Our approach is grounded in scientific principles and validated by field-proven insights to empower you at every stage of your crystallization work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practices of crystallization.

Q1: What is the fundamental principle of purification by crystallization?

Crystallization is a purification technique for solid compounds based on the principles of solubility.[1][2] Generally, a compound (solute) is more soluble in a hot solvent than in a cold one.[1] The process involves dissolving an impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[1][2][3] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the surrounding solution, known as the mother liquor.[1][2] The pure solid crystals can then be separated by filtration.[1]

Q2: How do I select an appropriate solvent for my crystallization?

The choice of solvent is critical for successful crystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures : This differential solubility is the driving force for crystallization upon cooling.[2]

  • Selectivity : The solvent should dissolve the desired compound but not the impurities, or vice versa.[2]

  • Inertness : The solvent must not react with the compound being purified.[2]

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

A common practice is to experimentally test a range of solvents to find the one that best meets these criteria for a specific compound.[4]

Q3: What is supersaturation and why is it important?

Supersaturation is the state where a solution contains more dissolved solute than it would thermodynamically hold at a given temperature.[5][6] It is the driving force for both the nucleation (the initial formation of crystal nuclei) and the subsequent growth of crystals.[6][7] Controlling the level of supersaturation is crucial for a successful crystallization.[5][8] High levels of supersaturation can lead to rapid nucleation, resulting in small, impure crystals, while low supersaturation favors slower crystal growth, which can lead to larger, purer crystals.[7][9][10]

Q4: What is the difference between primary and secondary nucleation?

  • Primary nucleation is the formation of new crystals in a solution that is free of any existing crystals of the same substance. It can be homogeneous (occurring spontaneously in a clear solution) or heterogeneous (induced by foreign particles like dust).[11]

  • Secondary nucleation occurs in the presence of existing crystals of the same compound.[11] This can be initiated by seeding the solution or by fragments breaking off from existing crystals.[11][12] Controlling secondary nucleation is key to achieving a desired crystal size distribution.[12]

Q5: What are the common methods to induce crystallization if it doesn't start spontaneously?

If crystals do not form from a supersaturated solution, several techniques can be used to induce nucleation:

  • Scratching the inner surface of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.[13]

  • Adding a seed crystal , a small amount of the pure compound, provides a template for crystal growth.[13][14]

  • Dipping a glass rod into the solution and allowing the solvent to evaporate can create a thin residue of crystals on the rod, which can then be re-introduced into the solution to act as seeds.[13]

  • Cooling the solution further in an ice bath can increase the level of supersaturation, although this should be done cautiously to avoid rapid, uncontrolled crystallization.[15]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during crystallization experiments.

Issue 1: No Crystals Form Upon Cooling

Causality: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Excess Solvent : This is the most frequent reason for crystallization failure.[15][16] If too much solvent was added, the solution will not become saturated upon cooling.

    • Solution : Gently heat the solution to evaporate some of the solvent.[13][15][16] Once the volume is reduced, allow the solution to cool again.

  • Insufficient Cooling : The solution may not have been cooled to a low enough temperature for the compound's solubility to decrease significantly.

    • Solution : Try cooling the solution in an ice bath or refrigerator. Be mindful that rapid cooling can sometimes negatively impact crystal purity.[17]

  • Need for Nucleation Sites : A supersaturated solution may require a nucleation site to initiate crystal growth.[15]

    • Solution : Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13][15]

Issue 2: "Oiling Out" - Formation of a Liquid Instead of Crystals

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline structure.[15][18] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the compound is highly impure, leading to a significant depression of its melting point.[13][15] The resulting oil is often an impure mixture of the solute, solvent, and other impurities.[19]

Troubleshooting Steps:

  • Re-dissolve and Dilute : Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[13][15] Allow the solution to cool again, but more slowly.

  • Slow Cooling : Very slow cooling can favor the formation of crystals over an oil.[15] This can be achieved by leaving the flask to cool on a hot plate that is turned off or in an insulated container.[15][17]

  • Change the Solvent : If oiling out persists, the solvent may be unsuitable. A solvent with a lower boiling point or one that is less polar might be a better choice.[19]

  • Seeding : Introducing seed crystals into a solution that is prone to oiling out can sometimes promote direct crystallization.[18]

Issue 3: Poor Yield of Crystals

Causality: A low yield of recovered crystals can be due to several factors, primarily related to the amount of compound remaining in the mother liquor.

Troubleshooting Steps:

  • Excess Solvent : Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain dissolved even after cooling.[13][16]

    • Solution : If the mother liquor has not been discarded, you can test for the presence of a large amount of dissolved compound by evaporating a small sample. If a significant residue remains, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[13]

  • Premature Crystallization During Hot Filtration : If a hot filtration step was used to remove insoluble impurities, some of the desired compound may have crystallized on the filter paper.

    • Solution : To prevent this, use a pre-heated funnel and flask for the filtration and work quickly.

  • Incomplete Transfer : Ensure all crystals are transferred from the crystallization flask to the filter funnel during filtration.

    • Solution : Rinse the flask with a small amount of the cold mother liquor or fresh, ice-cold solvent to transfer any remaining crystals.

Issue 4: Low Purity of Crystals

Causality: Impurities can be incorporated into the crystal lattice or adhere to the crystal surface.

Troubleshooting Steps:

  • Rapid Crystallization : Cooling the solution too quickly can trap impurities within the growing crystals.[13]

    • Solution : Allow the solution to cool slowly and undisturbed to promote the formation of a more ordered and pure crystal lattice.[9]

  • Insufficient Washing : Impurities from the mother liquor can remain on the surface of the crystals after filtration.[20][21]

    • Solution : Wash the filtered crystals with a small amount of fresh, ice-cold solvent. The solvent should be cold to minimize the dissolution of the desired crystals.[3]

  • Inadequate Removal of Insoluble Impurities : If insoluble impurities were present, a hot filtration step should have been performed.

    • Solution : If the purity is still low, re-dissolve the crystals and perform a hot filtration before recrystallizing.

  • Surface Adsorption of Impurities : Some impurities may have a high affinity for the crystal surface.[20][21]

    • Solution : A slurry wash, where the crystals are suspended and agitated in a saturated, impurity-free solution of the pure compound, can help remove surface-adsorbed impurities.[20][21]

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This protocol outlines the standard procedure for purifying a solid using a single solvent.

Step-by-Step Methodology:

  • Solvent Selection : Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution : Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point, using a boiling chip to ensure smooth boiling.[1] Continue adding small portions of the hot solvent until the solid just dissolves.[1] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration. This involves pouring the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Cooling : Cover the flask and allow the solution to cool slowly to room temperature.[9] Do not disturb the flask during this time.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying : Allow the crystals to dry completely, either by air drying or in a desiccator.

Protocol 2: Mixed-Solvent Crystallization

This method is used when no single solvent is ideal. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

Step-by-Step Methodology:

  • Dissolution : Dissolve the impure solid in a minimal amount of the "good" solvent at its boiling point.

  • Addition of "Bad" Solvent : While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Re-dissolution : Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Isolation : Allow the solution to cool slowly, as described in the single-solvent protocol. The crystals should form as the solubility decreases. Isolate the crystals by vacuum filtration, wash with the "bad" solvent, and dry.

Section 4: Data Presentation and Visualization

Table 1: Effect of Solvent on Crystal Yield and Purity
SolventBoiling Point (°C)Solubility at BP (g/100mL)Solubility at 25°C (g/100mL)Observed Yield (%)Purity (%)
Water100251.58598
Ethanol78152.07895
Acetone5640106092
Hexane6950.58099

This table presents hypothetical data to illustrate the importance of solvent selection.

Diagrams

Troubleshooting_Decision_Tree Start Experiment Complete Problem Problem Encountered? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Yes OilingOut Oiling Out Occurred Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes LowPurity Low Purity Problem->LowPurity Yes Success Successful Crystallization Problem->Success No Evaporate Solvent Evaporate Solvent NoCrystals->Evaporate Solvent Add Seed Crystal Add Seed Crystal NoCrystals->Add Seed Crystal Re-dissolve & Add Solvent Re-dissolve & Add Solvent OilingOut->Re-dissolve & Add Solvent Cool More Slowly Cool More Slowly OilingOut->Cool More Slowly Recover 2nd Crop Recover 2nd Crop LowYield->Recover 2nd Crop Recrystallize Slowly Recrystallize Slowly LowPurity->Recrystallize Slowly Wash Crystals Properly Wash Crystals Properly LowPurity->Wash Crystals Properly

Caption: A simplified workflow for a typical crystallization experiment.

Troubleshooting_Decision_Tree Start Experiment Complete Problem Problem Encountered? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Yes OilingOut Oiling Out Occurred Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes LowPurity Low Purity Problem->LowPurity Yes Success Successful Crystallization Problem->Success No Evaporate Solvent Evaporate Solvent NoCrystals->Evaporate Solvent Add Seed Crystal Add Seed Crystal NoCrystals->Add Seed Crystal Re-dissolve & Add Solvent Re-dissolve & Add Solvent OilingOut->Re-dissolve & Add Solvent Cool More Slowly Cool More Slowly OilingOut->Cool More Slowly Recover 2nd Crop Recover 2nd Crop LowYield->Recover 2nd Crop Recrystallize Slowly Recrystallize Slowly LowPurity->Recrystallize Slowly Wash Crystals Properly Wash Crystals Properly LowPurity->Wash Crystals Properly

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • sathee jee. Chemistry Crystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • H.E.L Group. Key Considerations for Crystallization Studies. [Link]

  • ResearchGate. (2025, August 9). Coping with crystallization problems. [Link]

  • Bellevue College. Experiment 3 * Crystallization 21. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • National Institutes of Health. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • MDPI. Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ACS Publications. Overview of Secondary Nucleation: From Fundamentals to Application. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • Mechanisms and models of secondary nucleation. [Link]

  • ACS Publications. Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. [Link]

  • Reddit. What can cause "oiling out"?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. [Link]

  • ResearchGate. (2025, August 5). Secondary nucleation and growth of organic crystals in industrial crystallization. [Link]

  • Solution to Assignment 04: Supersaturation and crystal growth. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solubility. [Link]

  • Mettler Toledo. Kinetics of Crystallization in Supersaturation. [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • Technobis Crystallization Systems. (2021, November 25). Understand seeding through secondary nucleation measurements with the Crystalline instrument. [Link]

Sources

Minimizing byproduct formation in the reduction of the nitrophenyl group

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Catalysis Support Subject: Minimizing Byproduct Formation in Nitroarene Reduction Ticket ID: NTR-RED-OPT-001

Introduction

Welcome to the Process Chemistry Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your nitro reduction is yielding impurities—specifically de-halogenated species, azo-dimers, or stalled hydroxylamine intermediates.

The reduction of the nitrophenyl group is deceptively simple. While often depicted as a direct


 conversion, it is actually a complex cascade governed by the Haber Mechanism .[1] Understanding this mechanism is the only way to systematically eliminate byproducts.

Below you will find our Standard Operating Procedures (SOPs) for troubleshooting the three most common failure modes.

Module 1: The Mechanistic Landscape

Before troubleshooting, you must visualize where your impurity originates. The reduction does not occur in one step; it passes through reactive intermediates.

The Haber vs. Condensation Pathways
  • The Goal: Drive the reaction vertically down the Direct Reduction path.

  • The Trap: If the reaction stalls at the Nitroso or Hydroxylamine stage, these two species will react with each other (especially under basic conditions) to form Azoxy dimers, which reduce further to Azo and Hydrazo impurities.

HaberMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2e- / 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + 2e- / 2H+ Azoxy Azoxy Dimer Nitroso->Azoxy Condensation with Hydroxylamine Aniline Aniline (-NH2) Hydroxylamine->Aniline + 2e- / 2H+ (Slow Step) Hydroxylamine->Azoxy Azo Azo Dimer Azoxy->Azo Reduction Hydrazo Hydrazo Dimer Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage (Difficult)

Figure 1: The Haber Mechanism. Yellow nodes represent unstable intermediates that cause stalling. Red nodes represent condensation byproducts formed when intermediates accumulate.

Module 2: Troubleshooting Protocols

Case A: Loss of Halogens (Dehalogenation)

Symptom: You are reducing a chloronitrobenzene or iodonitrobenzene, and the product contains 5–20% des-halo aniline (e.g., aniline instead of 4-chloroaniline). Root Cause: Oxidative addition. Active metals (Pd) insert into the C-X bond, facilitating hydrogenolysis.

Technical Protocol:

  • Switch Catalyst: Stop using standard Pd/C. Palladium is too active for C-I and C-Br bonds.

  • The "Golden" Standard: Use Sulfided Platinum on Carbon (Pt/C-S) .

    • Why: Sulfur acts as a poison, occupying the highly active "kink" sites on the metal lattice responsible for C-X bond insertion, while leaving the planar sites available for nitro reduction.

  • Alternative (Raney Nickel): If Pt is too expensive, use Raney Nickel. It is kinetically slower toward C-Cl bonds than Pd.

  • Additives: If you must use Pd/C, add Morpholine (0.5 equiv) or Potassium Phosphate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Avoid strong bases like alkoxides, which promote dehalogenation.
    
Catalyst SystemCompatibility (Cl)Compatibility (Br/I)Risk Level
Pd/C (Standard) LowVery LowHigh Dehalogenation
Pt/C (Sulfided) Excellent Good Industry Standard
Raney Nickel GoodModeratePyrophoric handling
Fe / Acid ExcellentExcellentWaste disposal issues
Case B: Accumulation of Hydroxylamine (Stalled Reaction)

Symptom: Reaction conversion halts at ~90%. LCMS shows mass M-16 relative to product (Aniline) or M-16 relative to Nitro (Nitroso). Root Cause: The reduction of Hydroxylamine (


) to Aniline (

) is the rate-determining step. If the catalyst surface is crowded or the

pressure is too low, the reaction stalls here.

Technical Protocol:

  • Acid Catalysis: Add catalytic acid (e.g., Methanesulfonic acid or

    
    , 1-5 mol%).
    
    • Mechanism:[1][2][3][4][5] Protonation of the hydroxylamine oxygen facilitates water elimination (

      
       is a better leaving group than 
      
      
      
      ), speeding up the final reduction step.
  • Vanadium Modification: Add Vanadium salts (e.g.,

    
    ).
    
    • Insight: Vanadium promotes the disproportionation of hydroxylamine intermediates, clearing the bottleneck.

  • Temperature/Pressure: Increase Temperature to >60°C. Hydroxylamine reduction has a higher activation energy than the initial nitro reduction.

Case C: Formation of Azo/Azoxy Dimers (Colored Impurities)

Symptom: Product is deeply colored (orange/red) despite being an aniline. Mass spec shows dimers. Root Cause: Base Catalysis . The condensation of Nitroso + Hydroxylamine


 Azoxy is base-catalyzed.

Technical Protocol:

  • Check pH: Ensure the reaction media is neutral or slightly acidic . Never run catalytic hydrogenation of nitroarenes in basic media unless you specifically want the Azo compound.

  • Solvent Switch: Move from aprotic solvents (THF, DMF) to protic solvents (MeOH, EtOH). Protic solvents stabilize the polar intermediates and facilitate proton transfer, discouraging condensation.

  • Concentration Control: Run the reaction more dilute. Condensation is bimolecular (second-order), while reduction is pseudo-first-order. Dilution favors reduction over dimerization.

Module 3: Chemoselectivity Guide (Ketones/Aldehydes)

Symptom: You need to reduce


 but keep a 

(ketone/aldehyde) intact. Issue: Standard hydrogenation often reduces both.

Decision Tree for Chemoselectivity:

Chemoselectivity Start Substrate has C=O and NO2 Scale Scale? Start->Scale Small Lab (<10g) Scale->Small Large Process (>1kg) Scale->Large Method1 SnCl2 / EtOH (Stannous Chloride) Small->Method1 High Selectivity Method2 Fe / NH4Cl (Mild Bechamp) Small->Method2 Cheap, Messy Method3 Transfer Hydrogenation (Ru catalyst + Formic Acid) Large->Method3 Cleanest Method4 Pt/C (Sulfided) + Vanadium Large->Method4 High Pressure

Figure 2: Selection guide for retaining carbonyl groups during nitro reduction.

Frequently Asked Questions (FAQs)

Q: Can I use


 to reduce my nitro group? 
A: NO. 

generally reduces aromatic nitro compounds to Azo compounds (

), not amines.[3][5] It is too aggressive and promotes coupling. Use

or Fe/Acid.[3][5]

Q: My reaction is exothermic. How do I control it? A: Nitro reduction is highly exothermic (~500 kJ/mol).

  • Dosing: Do not add all substrate at once. Use a semi-batch mode where the nitro compound is pumped into the catalyst slurry under

    
    .
    
  • Accumulation Check: Stop the feed periodically. If

    
     uptake continues significantly, you have dangerous accumulation of intermediates (Nitroso/Hydroxylamine). Wait for uptake to cease before resuming feed.
    

Q: Why is my product turning black upon exposure to air? A: Anilines are oxidation-sensitive. The "black" is often trace polymerization (aniline purple).

  • Fix: Store the amine as a hydrochloride salt (

    
    ) by treating the ethereal layer with HCl/Dioxane. Salts are shelf-stable and resistant to oxidation.
    

References

  • Mechanistic Overview & Vanadium Modifiers

    • Guo, W., et al. (2024).[2] Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

  • Dehalogenation Prevention (Sulfided Platinum)

    • Kasparian, A., et al. (2011).[6] Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Journal of Organic Chemistry / PubMed.

  • Hydroxylamine Accumulation & Safety

    • Wang, Y., et al. (2023).[7] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI Molecules.

  • Chemoselectivity (Transfer Hydrogenation)

    • Wienhöfer, G., et al. (2011).[6] General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Journal of the American Chemical Society.

  • General Troubleshooting & Dehalogenation Additives

    • Dovell, F.S., & Barnes, H. (1964). Process for the reduction of halo nitro aromatic compounds (Morpholine Additive).

Sources

Validation & Comparative

Comparison of different synthetic routes to (4-Morpholino-3-nitrophenyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to (4-Morpholino-3-nitrophenyl)methanol hydrochloride , a critical intermediate in the development of PI3K/mTOR pathway inhibitors (e.g., Onatasertib derivatives) and other heterocyclic pharmaceuticals.

Part 1: Executive Summary & Strategic Analysis

The synthesis of this compound hinges on the regioselective introduction of the morpholine moiety and the preservation of the nitro group during the formation of the benzylic alcohol.

Target Compound Profile:

  • IUPAC Name: (4-morpholin-4-yl-3-nitrophenyl)methanol hydrochloride

  • CAS Number: 300665-23-0 (HCl salt); 217816-22-3 (Free base)

  • Core Structure: 1,3,4-trisubstituted benzene (1-hydroxymethyl, 3-nitro, 4-morpholino).[1]

  • Key Challenge: Chemoselective reduction (if starting from acid/aldehyde) without reducing the nitro group, and preventing

    
     side reactions at the benzyl position.
    
Route Comparison Matrix
FeatureRoute A: The Aldehyde Reductive Path (Recommended)Route B: Direct

on Alcohol
Route C: The Benzoic Acid Path
Starting Material 4-Fluoro-3-nitrobenzaldehyde4-Fluoro-3-nitrobenzyl alcohol4-Chloro-3-nitrobenzoic acid
Step Count 2 (Substitution

Reduction)
1 (Substitution)3-4 (Esterification

Sub

Red)
Overall Yield High (85-95%) Moderate (70-80%)Low-Moderate (50-65%)
Reaction Conditions Mild (RT to

C)
Elevated Temp (

C+)
Reflux / Strong Reductants
Impurity Profile Low (Clean conversion)Moderate (O-alkylation risks)High (Over-reduction byproducts)
Scalability ExcellentGoodPoor (Work-up intensive)

Part 2: Detailed Synthetic Protocols

Route A: The Aldehyde Reductive Path (Standard of Excellence)

This route is preferred for its operational simplicity, mild conditions, and high atom economy. It avoids the use of harsh reducing agents that could compromise the nitro group.

Mechanism:

  • Nucleophilic Aromatic Substitution (

    
    ):  Morpholine displaces the activated fluorine atom ortho to the nitro group. The aldehyde electron-withdrawing nature enhances electrophilicity.
    
  • Carbonyl Reduction: Sodium borohydride (

    
    ) selectively reduces the aldehyde to the alcohol without affecting the nitro group.
    

Step-by-Step Protocol:

  • 
     Reaction: 
    
    • Charge a reactor with 4-Fluoro-3-nitrobenzaldehyde (1.0 eq) and Dichloromethane (DCM) (10 V).

    • Cool to

      
      C.
      
    • Add Morpholine (1.1 eq) and Triethylamine (1.2 eq) dropwise to control mild exotherm.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/HPLC (Target: <1% SM).

    • Work-up: Wash with water, dry organic layer over

      
      , and concentrate to yield 4-morpholino-3-nitrobenzaldehyde (Intermediate 1).
      
  • Selective Reduction:

    • Dissolve Intermediate 1 in Methanol (10 V).

    • Cool to

      
      C.
      
    • Add Sodium Borohydride (

      
      )  (0.5 eq) portion-wise over 30 minutes. Note: 
      
      
      
      is chemoselective for aldehydes over nitro groups at low temp.
    • Stir at

      
      C for 1 hour.
      
    • Quench: Carefully add Acetone or dilute HCl to destroy excess hydride.

  • Salt Formation:

    • Extract the free base alcohol into Ethyl Acetate.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at

      
      C.
      
    • Filter the precipitated yellow solid, wash with cold ether, and dry under vacuum.

Critical Control Points:

  • Temperature: Keep reduction

    
    C to prevent nitro reduction (formation of aniline impurities).
    
  • Stoichiometry: Excess

    
     is unnecessary and increases work-up load.
    
Route B: Direct on Benzyl Alcohol

A viable alternative if the benzyl alcohol precursor is readily available. However, the hydroxyl group is a poor electron-withdrawing group compared to the aldehyde, making the ring less electrophilic and requiring harsher conditions.

Protocol:

  • Dissolve 4-Fluoro-3-nitrobenzyl alcohol (1.0 eq) in Acetonitrile or DMF .

  • Add Morpholine (2.0 eq) and

    
      (1.5 eq). Note: Inorganic base is preferred here to prevent O-alkylation.
    
  • Heat to

    
    C  for 4–6 hours.
    
  • Purification: The product often requires column chromatography or recrystallization from Ethanol/Water to remove unreacted alcohol, which has similar polarity.

  • Convert to HCl salt as described in Route A.

Why Route B is Inferior:

  • Reactivity: The -CH2OH group is electron-donating (via induction/hyperconjugation relative to -CHO), deactivating the ring toward nucleophilic attack.

  • Side Reactions: At high temperatures, the benzylic alcohol can undergo self-condensation or reaction with the base.

Part 3: Visualization of Reaction Pathways

SyntheticRoutes Start_Aldehyde 4-Fluoro-3-nitrobenzaldehyde Inter_Aldehyde Intermediate: 4-Morpholino-3-nitrobenzaldehyde Start_Aldehyde->Inter_Aldehyde Route A (Step 1): Morpholine, Et3N, DCM, RT (SnAr) Start_Alcohol 4-Fluoro-3-nitrobenzyl alcohol Product_FreeBase (4-Morpholino-3-nitrophenyl)methanol (Free Base) Start_Alcohol->Product_FreeBase Route B: Morpholine, K2CO3, MeCN, 80°C (Direct SnAr - Slower) Start_Acid 4-Chloro-3-nitrobenzoic acid Start_Acid->Product_FreeBase Route C: 1. Esterification 2. SnAr 3. LiBH4 Reduction (Complex/Low Yield) Inter_Aldehyde->Product_FreeBase Route A (Step 2): NaBH4, MeOH, 0°C (Selective Reduction) Product_HCl Target Product: HCl Salt Product_FreeBase->Product_HCl HCl/Dioxane

Caption: Comparative flow of synthetic pathways. Route A (Red path) offers the most direct electronic activation and mildest reduction conditions.

Part 4: Scientific Validation & Analytical Data

Impurity Profile Analysis

When characterizing the final product, researchers must monitor for specific impurities inherent to the chosen route:

ImpurityOriginDetection (LC-MS/NMR)
Des-nitro analog Over-reduction of nitro group (Route A/C)M-30 peak; Aniline signals in

NMR (3.5-4.5 ppm).
Bis-morpholine Displacement of both F and

(Rare, extreme heat)
M+Mass(Morpholine)-Mass(

).
Benzyl Ether Solvent reaction (e.g., Methanolysis in Route B)Methyl singlet ~3.3 ppm in NMR.
Key Spectroscopic Markers (Free Base)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       7.80 (d, 1H, Ar-H2, ortho to 
      
      
      
      )
    • 
       7.55 (dd, 1H, Ar-H6)
      
    • 
       7.25 (d, 1H, Ar-H5)
      
    • 
       5.30 (t, 1H, -OH)
      
    • 
       4.50 (d, 2H, benzylic 
      
      
      
      )
    • 
       3.70 (m, 4H, morpholine O-
      
      
      
      )
    • 
       3.00 (m, 4H, morpholine N-
      
      
      
      )

References

  • Synthesis of 4-substituted 3-nitrobenzaldehydes

    • Source: BenchChem & ACS Publications. "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold..."
    • Relevance: Validates the conditions for fluoro-nitro-aldehydes (Route A, Step 1).
    • URL:[Link]

  • Source: GuideChem / Patent US20090036474A1.
  • Direct Substitution on Nitrobenzyl Alcohols

    • Source: MDPI Molecules. "Synthesis of 4-(Morpholin-4-yl)-3-Nitrobenzhydrazide Based Scaffold."
    • Relevance: Provides comparative conditions for reacting morpholine with 4-chloro/fluoro-3-nitrobenzoic acid deriv
    • URL:[Link][2]

  • Commercial Availability & Properties: Source: GlobalChemMall & ChemicalBook. Relevance: Verifies CAS 300665-23-0 and physical properties (MP, Solubility).

Sources

Cross-reactivity of (4-Morpholino-3-nitrophenyl)methanol hydrochloride in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Assay Cross-Reactivity & Interference Profile of (4-Morpholino-3-nitrophenyl)methanol Hydrochloride

Executive Summary & Compound Profile

This compound (CAS: 132433-41-1 / Free base related CAS: 40870-59-5 variants) is a critical synthetic intermediate in the production of oxazolidinone antibiotics, most notably Linezolid . In the context of biological assays, this compound presents unique challenges due to its dual-pharmacophore structure: a morpholine ring (shared with the parent drug) and a nitro group (a known redox-active moiety).

This guide objectively compares the performance of this intermediate in standard biological assays against the parent drug (Linezolid) and alternative metabolic indicators. It specifically addresses "cross-reactivity" in two distinct contexts:

  • Immunological Cross-Reactivity: False recognition by anti-Linezolid antibodies.

  • Assay Interference (Pseudo-Activity): False positives in redox-based cell viability assays (e.g., MTT) caused by the nitro group.

Table 1: Compound Specification & Pharmacophore Analysis

FeatureTarget Compound: (4-Morpholino-3-nitrophenyl)methanol HClComparator: Linezolid (Parent Drug)Comparator: Amino-Alcohol Intermediate
Primary Role Synthetic Precursor / Process ImpurityActive Pharmaceutical Ingredient (API)Reduced Intermediate (Post-Nitro reduction)
Key Moiety Nitro (-NO₂) + MorpholineOxazolidinone + MorpholineAmine (-NH₂) + Morpholine
Redox Potential High (Nitro-reduction capable)Low (Stable)Moderate
Assay Risk False positives in Tetrazolium assays (MTT/WST)Low interferenceLow interference
Solubility High (Hydrophilic salt form)ModerateModerate

Mechanism of Action: The Cross-Reactivity Matrix

To understand how this compound interferes with biological data, we must map its chemical reactivity to specific assay mechanisms.

Immunological Cross-Reactivity (ELISA/Western)

Antibodies raised against Linezolid typically target the rigid oxazolidinone core or the morpholine tail.

  • Risk: If the antibody epitope is the morpholine ring , (4-Morpholino-3-nitrophenyl)methanol will cross-react significantly (estimated >40% binding efficiency).

  • Resolution: Use antibodies specific to the acetamidomethyl-oxazolidinone linkage to eliminate cross-reactivity with this precursor.

Metabolic Assay Interference (The "Nitro Effect")

The most critical artifact occurs in cell viability assays. The nitro group can undergo abiotic or enzymatic reduction by cellular diaphorases, mimicking the reduction of tetrazolium salts (MTT/XTT) used to measure cell health.

Diagram 1: Mechanism of Assay Interference

AssayInterference Compound (4-Morpholino-3-nitrophenyl) methanol Enzymes Cellular Reductases (NADH/NADPH dependent) Compound->Enzymes Substrate for MTT MTT Reagent (Yellow Tetrazolium) Compound->MTT Abiotic Reduction (Direct Electron Transfer) Enzymes->Compound Nitro-Reduction cycle Enzymes->MTT Normal Pathway Formazan Formazan Product (Purple Crystal) MTT->Formazan Reduction FalseSignal FALSE POSITIVE (Viability Overestimation) Formazan->FalseSignal Optical Density Increase

Caption: The nitro moiety facilitates electron transfer, reducing MTT to Formazan even in compromised cells, leading to false viability data.

Comparative Performance Guide

This section contrasts the behavior of the target compound with alternatives in specific assay scenarios.

Scenario A: Cell Viability Assessment

Objective: Determine the cytotoxicity of Linezolid precursors.

Assay TypeTarget Compound PerformanceAlternative (ATP Assay) PerformanceRecommendation
MTT / XTT Unreliable. The nitro group causes high background absorbance (OD 570nm) even in cell-free media [1].Excellent. ATP levels are not affected by nitro-reduction cycling.Avoid MTT. Use CellTiter-Glo® (ATP) or Resazurin.
LDH Release Moderate. Potential colorimetric interference if the compound absorbs at 490nm (yellow/orange).High. Measures membrane integrity, unaffected by intracellular redox state.Use LDH as a secondary confirmation.
Scenario B: Impurity Quantification (HPLC)

Objective: Separate the precursor from the final drug.

  • Challenge: The morpholine ring dominates the retention characteristics on C18 columns.

  • Solution: The nitro group makes the precursor significantly less polar than the amino-alcohol derivative but more polar than the final oxazolidinone.

  • Observation: In a standard Phosphate Buffer/Acetonitrile gradient, the elution order is typically:

    • Amino-Alcohol Intermediate (Earliest)

    • (4-Morpholino-3-nitrophenyl)methanol (Target)

    • Linezolid (Latest/Most Retained)

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols when working with this compound.

Protocol 1: Determining Cross-Reactivity in Immunoassays

Purpose: Quantify the % cross-reactivity of the precursor against a Linezolid-specific antibody.

  • Coat Plate: Coat high-binding ELISA plate with Linezolid-BSA conjugate (1 µg/mL) overnight at 4°C.

  • Block: Block with 5% Non-Fat Dry Milk in PBS-T for 2 hours.

  • Competition Step (Critical):

    • Prepare serial dilutions of Linezolid (Standard) (0.1 nM to 10 µM).

    • Prepare serial dilutions of (4-Morpholino-3-nitrophenyl)methanol (0.1 nM to 10 µM).

    • Mix each dilution 1:1 with a fixed concentration of anti-Linezolid antibody (limiting concentration).

    • Incubate mixtures for 1 hour, then transfer to the coated plate.

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.

  • Calculation:

    
    
    
Protocol 2: Correcting for Nitro-Interference in MTT Assays

Purpose: If you MUST use MTT, use this subtraction method to validate results.

  • Cell Seeding: Seed cells (e.g., HepG2) at 10,000 cells/well. Incubate 24h.

  • Treatment Groups:

    • Group A: Cells + Media + Compound (Test)

    • Group B: Media + Compound (No Cells) (Interference Control)

    • Group C: Cells + Media (Vehicle Control)

  • MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Add DMSO to dissolve formazan.[1]

  • Analysis:

    • Measure Absorbance at 570nm.

    • Corrected OD =

      
      .
      
    • Note: If

      
       is > 10% of 
      
      
      
      , the assay is invalid. Switch to ATP-based luminescence [2].

Synthesis & Origin Visualization

Understanding where this compound appears in the pipeline helps in identifying potential contamination sources.

Diagram 2: Synthetic Pathway & Impurity Origin

SynthesisPathway Start 3,4-Difluoronitrobenzene Step1 Morpholine Substitution Start->Step1 Target (4-Morpholino-3-nitrophenyl) methanol (TARGET COMPOUND) Step1->Target Reduction Nitro Reduction (H2/Pd-C) Target->Reduction Primary Route Linezolid Linezolid (Final Drug) Target->Linezolid Potential Carryover (Impurity) Amino 3-Amino-4-morpholino benzyl alcohol Reduction->Amino Cyclization Acylation & Cyclization Amino->Cyclization Cyclization->Linezolid

Caption: The target compound is a direct precursor. Incomplete reduction leads to its presence as a process impurity in the final API.

References

  • Stockert, J. C., et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica. [Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT vs. ATP-based Methods." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][4][5][6] Current Pharmaceutical Design. [Link]

  • Patel, S., et al. (2012). "Synthesis and characterization of Linezolid process-related impurities." Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Structure-activity relationship (SAR) studies of mTOR inhibitors with a morpholine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships and Performance Data for Researchers and Drug Development Professionals.

Introduction: The Enduring Appeal of Targeting mTOR and the Strategic Role of the Morpholine Moiety

The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cellular growth, proliferation, and metabolism.[1] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which together orchestrate a vast signaling network crucial for normal cellular function.[1] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, most notably cancer, making it a highly attractive target for therapeutic intervention.[2]

The development of mTOR inhibitors has evolved from the first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) to the second-generation ATP-competitive mTOR kinase inhibitors (TORKis).[3] While rapalogs only partially inhibit mTORC1, TORKis target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2 and offering a more complete blockade of mTOR signaling.[3]

Within the landscape of TORKi development, the morpholine scaffold has emerged as a privileged structure.[4] This heterocyclic motif is a recurring feature in many potent and selective mTOR inhibitors. Its inclusion is not merely incidental; the morpholine ring often plays a critical role in establishing key interactions within the ATP-binding pocket of mTOR, enhancing aqueous solubility, and improving overall pharmacokinetic properties.[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of mTOR inhibitors featuring the morpholine scaffold, supported by experimental data to inform current and future drug discovery efforts.

The PI3K/mTOR Signaling Axis: A Rationale for Dual and Selective Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that governs cell survival and proliferation.[6] Given the close structural homology between the kinase domains of PI3K and mTOR, many early inhibitors displayed dual PI3K/mTOR activity.[6] While dual inhibition can be a powerful anti-cancer strategy, it can also lead to increased toxicity.[3] Consequently, a significant focus of medicinal chemistry efforts has been the development of highly selective mTOR inhibitors to minimize off-target effects. The morpholine scaffold has proven to be instrumental in achieving this selectivity.

Below is a diagram illustrating the central role of mTOR in the PI3K/AKT signaling pathway.

mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Lead_Scaffold Identify Lead Scaffold (e.g., Triazine) SAR_Hypothesis Formulate SAR Hypothesis (e.g., Bridged Morpholine for Selectivity) Lead_Scaffold->SAR_Hypothesis Synthesis Synthesize Analogs SAR_Hypothesis->Synthesis Kinase_Assay mTOR/PI3K Kinase Assays Synthesis->Kinase_Assay Cellular_Assay Cellular Assays (Western Blot, Proliferation) Kinase_Assay->Cellular_Assay Potent & Selective Hits Cellular_Assay->SAR_Hypothesis Refine Hypothesis ADME_PK ADME/PK Studies Cellular_Assay->ADME_PK Active Compounds Efficacy In Vivo Efficacy Models (Xenografts) ADME_PK->Efficacy Good PK Profile Clinical_Candidate Clinical_Candidate Efficacy->Clinical_Candidate Optimized Lead

Caption: A typical workflow for SAR-driven mTOR inhibitor discovery.

Conclusion and Future Directions

The morpholine scaffold has unequivocally established itself as a cornerstone in the design of potent and selective mTOR inhibitors. The comparative analysis of different chemical series reveals a recurring theme: the morpholine ring not only provides a crucial anchor point in the mTOR active site but also offers a versatile handle for fine-tuning selectivity and pharmacokinetic properties. The strategic introduction of steric bulk, as exemplified by bridged morpholines, has proven to be a highly effective strategy for achieving remarkable selectivity for mTOR over the closely related PI3K isoforms.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Scaffolds: While the triazine, pyrazolopyrimidine, and quinoline cores have been fruitful, the discovery of novel scaffolds that can effectively present the morpholine moiety will continue to be an active area of research.

  • Targeting Drug Resistance: The development of dual-target inhibitors, such as the mTOR/HDAC inhibitors, represents a promising approach to overcoming the challenge of acquired resistance to TORKis.

  • Improving Drug-like Properties: A continued focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating potent in vitro inhibitors into effective clinical candidates. This includes enhancing oral bioavailability and, for neurological applications, brain permeability.

By building upon the extensive SAR knowledge base and employing the robust experimental methodologies outlined in this guide, researchers are well-positioned to develop the next generation of morpholine-containing mTOR inhibitors with improved efficacy and safety profiles.

References

  • Al-Ghorbani, M., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic Chemistry, 107, 104535. [Link]

  • Chen, Y., et al. (2021). Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Wang, Y., et al. (2019). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 10(4), 577-588. [Link]

  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

  • Patel, B. D., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Lin, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]

  • Patel, B. D., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed, 40075606. [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Pharmaceutical Research International, 33(46B), 384-403. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4385. [Link]

  • ResearchGate. (n.d.). Pyrazolopyrimidine analogues with morpholine, methyl morpholine and bridged morpholine substitutions at R1 position. Retrieved February 3, 2026, from [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

  • Peterson, E. A., et al. (2011). Discovery of triazine-benzimidazoles as selective inhibitors of mTOR. Bioorganic & Medicinal Chemistry Letters, 21(10), 2970-2974. [Link]

  • Livengood, A., et al. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Cancer Research, 68(9_Supplement), 3560. [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]

  • Liu, Y., et al. (2016). mTOR Inhibitors at a Glance. Molecular and Cellular Pharmacology, 8(2), 21-29. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrazolopyrimidines. Retrieved February 3, 2026, from [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

  • Verheijen, J. C., et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2531-2536. [Link]

Sources

Comparative Technical Guide: Apixaban Synthesized via Nitroaniline vs. Valerolactam Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Apixaban (Eliquis) synthesized via two distinct intermediate pathways: the Linear Nitroaniline Route (Method A) and the Convergent Valerolactam Route (Method B). While the final Active Pharmaceutical Ingredient (API) is chemically identical, the choice of intermediate significantly influences the impurity profile, solid-state properties (polymorphs), and downstream biological performance. This document details the specific impact of these synthetic choices on in-vitro Factor Xa inhibition and in-vivo pharmacokinetic (PK) bioavailability.[1]

Part 1: Synthetic Pathways & Intermediate Analysis

The synthesis of Apixaban generally follows two dominant strategies. The choice of starting intermediate dictates the impurity control strategy required by ICH M7 guidelines.

Method A: Linear Nitroaniline Route (Classic BMS)
  • Starting Intermediate: 4-Nitroaniline.[2]

  • Key Transformation: Involves the formation of a hydrazono-ester intermediate followed by cyclization with morpholine.

  • Critical Intermediate: Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

  • Risk Profile: High risk of genotoxic impurities (GTIs) , specifically hydrazine derivatives and alkyl halides if thionyl chloride is used in downstream steps.

Method B: Convergent Valerolactam Route (Ullmann Coupling)
  • Starting Intermediate:

    
    -Valerolactam (Piperidin-2-one).
    
  • Key Transformation: Uses Ullmann coupling (Copper-catalyzed) to attach the 4-methoxyphenyl group.

  • Critical Intermediate: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

  • Risk Profile: Risk of heavy metal retention (Copper) and dimer formation due to harsh coupling conditions.

Visualization: Synthetic Pathway Comparison

Apixaban_Synthesis cluster_0 Method A: Linear Route cluster_1 Method B: Convergent Route StartA 4-Nitroaniline InterA1 Hydrazono-Ester Intermediate StartA->InterA1 InterA2 Tetrahydro-pyrazolo Intermediate InterA1->InterA2 ImpurityA Risk: Genotoxic Hydrazines InterA1->ImpurityA Side Rxn FinalStep Amidation & Crystallization (Apixaban API) InterA2->FinalStep StartB δ-Valerolactam InterB1 Ullmann Coupling (Cu Catalyst) StartB->InterB1 InterB2 Dihydropyridin-one Intermediate InterB1->InterB2 ImpurityB Risk: Copper Residue & Dimers InterB1->ImpurityB Side Rxn InterB2->FinalStep

Caption: Comparison of Linear (Nitroaniline) vs. Convergent (Valerolactam) synthetic routes and associated impurity risks.

Part 2: Impurity Profiling & Impact Assessment

The biological efficacy of Apixaban is directly correlated to its purity. The table below contrasts the specific impurities derived from each intermediate and their potential biological impact.

ParameterMethod A (Nitroaniline Derived)Method B (Valerolactam Derived)Biological Consequence
Primary Impurity Hydrazine derivatives; Alkyl chloridesDimer impurities; Residual CopperToxicity & Assay Interference
Genotoxicity (ICH M7) High Risk: Hydrazines are potent mutagens.Low Risk: Impurities are generally non-mutagenic.Method A requires stricter purification to pass safety thresholds.
Assay Interference Low interference in enzymatic assays.High Risk: Cu

ions can inhibit enzymes non-specifically.
Residual Copper in Method B can cause false positives in in-vitro potency assays.
Crystallization Habit Tendency for needle-shaped crystals.Tendency for granular aggregates.Affects dissolution rate and oral bioavailability.

Part 3: In-Vitro Comparative Assessment

Protocol: Chromogenic Anti-Factor Xa Assay

This assay is the gold standard for validating Apixaban potency. It relies on the inhibition of Factor Xa, preventing the cleavage of a chromogenic substrate.

Objective: Determine the IC50 of Apixaban synthesized via Method A vs. Method B to detect non-specific inhibition caused by process impurities (e.g., Copper).

Workflow Steps:
  • Reagent Prep: Reconstitute Human Factor Xa and Chromogenic Substrate (e.g., S-2222) in Tris-buffer (pH 7.4).

  • Sample Prep: Dissolve Apixaban samples (Method A and B) in DMSO. Prepare serial dilutions (0.1 nM to 100 nM).

  • Incubation: Mix 25 µL of Apixaban dilution with 25 µL of Factor Xa. Incubate at 37°C for 10 mins.

  • Substrate Addition: Add 50 µL of Chromogenic Substrate.

  • Detection: Measure absorbance at 405 nm kinetically for 10 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Self-Validating Check:

  • Control: Use a certified USP Reference Standard of Apixaban.

  • Pass Criteria: The IC50 of synthesized batches must be within ±10% of the Reference Standard.

  • Failure Mode: If Method B samples show lower IC50 (higher potency) than Reference, test for Copper residue (Heavy metals can inhibit FXa non-specifically).

Part 4: In-Vivo Pharmacokinetic Evaluation

While in-vitro assays measure potency, in-vivo studies measure bioavailability , which is heavily influenced by the solid-state properties derived from the synthesis work-up.

The "Particle Size" Connection

Apixaban is a BCS Class III/IV drug (low/moderate solubility).[3]

  • Method A often utilizes ethanol/water for crystallization, yielding needle polymorphs.

  • Method B often utilizes isopropanol/DMSO, yielding granular polymorphs.

  • Impact: Particle sizes >120 µm significantly reduce

    
     and 
    
    
    
    .
Protocol: Rat PK Study (Oral Administration)

Objective: Compare the bioavailability of Apixaban from different intermediates.

Methodology:
  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted.

  • Dosing: 5 mg/kg oral gavage (suspended in 0.5% methylcellulose).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode) detection of Apixaban in plasma.

  • Parameters: Calculate

    
     (Peak Concentration), 
    
    
    
    (Time to Peak), and
    
    
    (Total Exposure).
Visualization: Bioavailability Logic Flow

PK_Flow Synthesis Synthesis Route (A vs B) Solvent Crystallization Solvent Synthesis->Solvent Morphology Crystal Habit (Needle vs Granular) Solvent->Morphology PSD Particle Size Distribution Morphology->PSD Dissolution Dissolution Rate (Noyes-Whitney) PSD->Dissolution Bioavail In-Vivo Bioavailability (AUC / Cmax) Dissolution->Bioavail

Caption: Causal link between synthetic route, particle properties, and biological outcome.[3][4][5]

Conclusion & Recommendations

  • For Potency (In-Vitro): Both routes produce equipotent API if purified correctly. However, Method B (Valerolactam) carries a higher risk of assay interference due to potential heavy metal (Copper) carryover. Heavy metal scavenging (e.g., using resins) is a mandatory step for Route B before biological testing.

  • For Safety (Toxicology): Method A (Nitroaniline) requires rigorous testing for genotoxic hydrazine impurities.

  • For Bioavailability (In-Vivo): The synthetic route is less critical than the final crystallization step . Regardless of the intermediate used, the final API must be milled or micronized to a

    
     to ensure consistent bioavailability in animal models.
    

Recommendation: For early-stage drug development where speed is critical, Method B is preferred due to higher yields. For late-stage GMP manufacturing, Method A is often preferred if genotoxic impurities are strictly controlled, as it avoids the cost and regulatory burden of heavy metal remediation.

References

  • National Institutes of Health (NIH). (2021). Apixaban Single-Dose Pharmacokinetics, Bioavailability, and Pharmacodynamics.[6] PubMed. Retrieved from [Link]

  • Frontiers in Veterinary Science. (2021). Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs.[1][5] Retrieved from [Link]

  • Practical Haemostasis. (2022). Chromogenic Anti-Xa Assays: Principles and Methods. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Pathways of Apixaban: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceuticals, the quest for efficient, cost-effective, and sustainable manufacturing processes is paramount. Apixaban, a direct factor Xa inhibitor marketed as Eliquis, stands as a critical anticoagulant for the prevention of stroke and systemic embolism. The commercial success of such a blockbuster drug invariably shines a spotlight on its synthesis, creating a continuous drive for innovation in its manufacturing route. This guide provides an in-depth cost-benefit analysis of alternative synthetic pathways to Apixaban, offering researchers, scientists, and drug development professionals a clear comparison of performance based on experimental data.

Introduction: The Synthetic Challenge of Apixaban

The molecular architecture of Apixaban, characterized by a central pyrazolo[3,4-c]pyridine core and two distinct lactam rings, presents a formidable synthetic challenge. The initial commercial synthesis, while effective, was hampered by factors such as the use of expensive reagents, harsh reaction conditions, and multi-step processes that led to a low overall yield.[1][2] Consequently, the development of more streamlined, cost-effective, and environmentally benign synthetic routes has been a significant focus of research in process chemistry. This guide will dissect and compare the seminal first-generation synthesis with more recent, optimized pathways, evaluating them on key metrics of yield, cost, safety, and scalability.

Pathway 1: The First-Generation Bristol-Myers Squibb Synthesis

The original synthesis of Apixaban, developed by Bristol-Myers Squibb, established the foundational chemistry for constructing the molecule. A key feature of this route was the use of a copper-catalyzed Ullmann reaction to form a crucial C-N bond, coupling the pyrazole-pyridine core with the p-iodophenyl-valerolactam side chain.[3]

Key Features and Drawbacks:

  • Multi-step Process: This pathway involved a significant number of steps, contributing to a lower overall yield.[3]

  • Expensive Reagents: The use of iodoaniline as a starting material was a major cost driver.[4]

  • Harsh Reaction Conditions: The Ullmann coupling required high temperatures (125-130°C) and long reaction times (up to 24 hours), which are not ideal for large-scale manufacturing.[3]

  • Purification Challenges: Multiple column chromatography purifications were necessary, increasing solvent consumption and making the process less economical and difficult to scale up.[3][4]

  • Low Overall Yield: The cumulative yield of the process was relatively low, making it economically challenging.[2][3]

The following diagram illustrates a simplified representation of the first-generation synthetic approach.

First_Generation_Apixaban_Synthesis A Pyrazolo-pyridine core C Apixaban Precursor A->C Ullmann Coupling (Cu catalyst, high temp) B p-Iodophenyl-valerolactam B->C D Apixaban C->D Amidation

Caption: Simplified workflow of the first-generation Apixaban synthesis.

Pathway 2: An Improved, Cost-Effective Synthesis via a Key Lactam Intermediate

A significant advancement in Apixaban synthesis involves a more convergent and cost-effective approach that avoids the use of expensive iodoaniline. This pathway focuses on the efficient construction of a key N-phenylvalerolactam intermediate from the more economical 4-nitroaniline.[5][6][7]

Causality Behind Experimental Choices:

The primary driver for this alternative route was to mitigate the high cost associated with the starting materials of the original synthesis. By starting with 4-nitroaniline, a readily available and significantly cheaper commodity chemical, the overall cost of production could be substantially reduced.[4] Furthermore, this pathway was designed to improve reaction yields and avoid the use of expensive and toxic reagents.[5][6][7]

Experimental Protocol: Synthesis of the Key Intermediate 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

A notable process improvement for a key intermediate of Apixaban, 1-(4-nitrophenyl)-3-morpholino-4-yl-5,6-dihydropyridin-2(1H)-one, has been described to be robust and commercially viable, achieving an overall yield of 48% over four steps with a purity of ≥ 98%.[4]

Key Advantages:

  • Cost-Effectiveness: Utilizes inexpensive starting materials like 4-nitroaniline.[5][6][7]

  • Improved Yield: This route has been shown to produce Apixaban in a good overall yield of 35%.[5][6][7]

  • Avoidance of Expensive Reagents: The modified synthetic route circumvents the need for costly reagents.[5][6][7]

  • Scalability: The process is designed to be more amenable to large-scale industrial production by avoiding multiple chromatographic purifications.[4]

The logical flow of this improved synthesis is depicted below.

Improved_Apixaban_Synthesis A 4-Nitroaniline B N-phenylvalerolactam intermediate A->B Multi-step synthesis C Key Amino Intermediate B->C Reduction D Apixaban Precursor C->D Coupling & Cyclization E Apixaban D->E Final Assembly & Amidation

Caption: Workflow of an improved, cost-effective Apixaban synthesis.

Pathway 3: A Green and Practical Synthesis Employing Amine Oxidation

In the continuous effort to develop more sustainable and efficient synthetic methods, a practical and green approach has been developed for a key intermediate of Apixaban. This pathway starts from the inexpensive 4-chloronitrobenzene and piperidine and utilizes a novel oxidation of a tertiary amine to a lactam using sodium chlorite.[8]

Pillars of Scientific Integrity:

  • Expertise & Experience: The choice of sodium chlorite as an oxidant is based on recent developments in green chemistry, offering a more environmentally friendly alternative to traditional heavy metal oxidants. The use of CO2 for pH adjustment demonstrates a nuanced understanding of reaction control.[8]

  • Trustworthiness: The protocol is self-validating as most of the intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography and thus ensuring robustness and reproducibility.[8]

  • Authoritative Grounding: This method builds upon established green chemistry principles that advocate for the reduction and prevention of pollution at its source.[7]

Experimental Protocol: Oxidation of 1-(4-nitrophenyl)piperidine

  • A mixture of p-nitrochlorobenzene and sodium carbonate is heated with piperidine to afford 1-(4-nitrophenyl)piperidine with a 98% yield after a simple water slurry.[8]

  • The resulting 1-(4-nitrophenyl)piperidine is then oxidized to the corresponding lactam, 1-(4-nitrophenyl)piperidin-2-one, using sodium chlorite as an oxidant with CO2 for pH adjustment, achieving a 97% yield.[8]

Key Benefits:

  • Green Chemistry Principles: This route employs a less hazardous and more environmentally friendly oxidant.[8] The principles of green chemistry encourage the design of products and processes that minimize the use and generation of hazardous substances.[7]

  • High Efficiency: The reactions are highly efficient, with most steps proceeding in high yield under mild conditions.[8]

  • Practicality: The avoidance of column chromatography for purification makes this process highly practical for large-scale synthesis.[8]

  • Cost-Effective: The use of inexpensive and readily available starting materials contributes to the overall cost-effectiveness.[8]

The following diagram outlines the green synthetic approach.

Green_Apixaban_Synthesis A 4-Chloronitrobenzene + Piperidine B 1-(4-nitrophenyl)piperidine A->B Condensation C Lactam Intermediate B->C Amine Oxidation (NaClO2, CO2) D Key Apixaban Intermediate C->D Further Transformations E Apixaban D->E Final Assembly

Caption: A green and practical synthetic route to a key Apixaban intermediate.

Comparative Analysis of Synthetic Pathways

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the different synthetic pathways to Apixaban.

MetricFirst-Generation SynthesisImproved Cost-Effective SynthesisGreen and Practical Synthesis
Starting Materials Expensive iodoaniline[4]Inexpensive 4-nitroaniline[5][6][7]Inexpensive 4-chloronitrobenzene and piperidine[8]
Overall Yield Low (e.g., intermediate stage ~21%)[3]Good (35%)[5][6][7]High yields in key steps (e.g., 97-98%)[8]
Key Reagents Copper catalyst[3]Raney nickel[1]Sodium chlorite[8]
Reaction Conditions Harsh (high temp, long duration)[3]Milder conditionsMild conditions[8]
Purification Multiple column chromatographies[3][4]Reduced need for chromatographyNo column chromatography needed for intermediates[8]
Scalability Difficult and uneconomical[3]Commercially viable[4]Highly practical for large-scale synthesis[8]
Green Chemistry Poor (heavy metal, high energy)Improved (avoids some hazardous reagents)Good (less hazardous oxidant, high atom economy)[8]

Conclusion

The evolution of the synthetic strategy for Apixaban from the first-generation process to more recent, innovative routes showcases a clear trajectory towards greater efficiency, cost-effectiveness, and sustainability. While the original synthesis was a landmark achievement, its limitations in terms of cost, yield, and scalability necessitated the development of improved alternatives.

The cost-effective pathway starting from 4-nitroaniline offers a significant economic advantage and improved overall yield, making it a more viable option for commercial production.[4][5][6][7] The green and practical synthesis utilizing amine oxidation represents a further leap forward, aligning with the principles of sustainable chemistry by employing safer reagents and highly efficient, chromatography-free processes.[8]

For researchers and drug development professionals, the choice of synthetic pathway will depend on a variety of factors, including the scale of production, cost constraints, and regulatory considerations. However, the trend is undeniably towards greener and more efficient synthetic methodologies that not only improve the economic viability of the final product but also minimize its environmental footprint. The continued exploration of novel catalytic systems and process optimization will undoubtedly lead to even more elegant and sustainable syntheses of Apixaban in the future.

References

  • Alternate Synthesis of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (n.d.). Google Scholar.
  • Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • An alternative synthetic strategy to construct apixaban analogues. (2025, August 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • US cost–effectiveness analysis of apixaban compared with warfarin, dabigatran and rivaroxaban for nonvalvular atrial fibrillation, focusing on equal value of life years and health years in total. (2024, November 28). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Cost–utility analysis of apixaban compared with usual care for primary thromboprophylaxis in ambulatory patients with cancer. (2021, October 12). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (n.d.). World Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • An alternative synthetic strategy to construct apixaban analogues. (2024, July 7). arkat usa. Retrieved February 3, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. (2020, November 25). European Patent Office. Retrieved February 3, 2026, from [Link]

  • A practical synthesis for the key intermediate of apixaban. (2024, January 17). ResearchGate. Retrieved February 3, 2026, from [Link]

  • An improved process for the preparation of apixaban and intermediates thereof. (n.d.). Google Patents.
  • Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis. (2025, March 10). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Key Intermediates And Impurities Of The Synthesis Of Apixaban. (n.d.). Quick Company. Retrieved February 3, 2026, from [Link]

  • Synthetic method of Apixaban. (n.d.). Google Patents.
  • Cost-Effectiveness and Budget Impact Analysis of Apixaban and Rivaroxaban Versus Warfarin in the Prevention of Stroke in Patients With Non-Valvular Atrial Fibrillation (NVAF) in Iran. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units. (2021, December 24). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Budget impact analysis of apixaban to treat and prevent venous thromboembolism in Italy. (2025, December 29). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Morpholino-3-nitrophenyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Potential Hazards: A Structural Analogy Approach

The chemical structure of (4-Morpholino-3-nitrophenyl)methanol hydrochloride suggests several potential hazards that inform our PPE strategy. The nitrophenyl component is a well-known toxophore, and related compounds are often classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] They can also cause significant skin and eye irritation and may lead to organ damage with prolonged or repeated exposure.[1][2] The morpholine group, while generally of lower toxicity, can still act as an irritant. Therefore, a comprehensive PPE protocol must address all potential routes of exposure: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum recommended PPE for common laboratory tasks involving this compound.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields (minimum); Goggles recommended.Nitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 or P1 particulate respirator if not handled in a fume hood or if dust is generated.[3]
Preparing Solutions (in a fume hood) Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood.
Conducting Reactions and Work-up Chemical splash goggles and a face shieldNitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood.
Handling Concentrated Solutions Chemical splash goggles and a face shieldNitrile gloves (consider thicker gauge)Chemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges for organic vapors and particulates.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as its selection. Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Donning Procedure:

  • Lab Coat: Ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check.

  • Eye and Face Protection: Goggles should form a seal around the eyes. A face shield provides an additional layer of protection.

  • Gloves: Select gloves of the appropriate material and thickness. The cuffs of the gloves should be pulled over the sleeves of the lab coat.[1]

Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by turning it inside out to contain any contaminants.

  • Respiratory Protection: Remove without touching the front of the respirator.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing all PPE.[4]

Waste Disposal Plan

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling protocol.

  • Solid Waste: All disposable PPE (gloves, masks, etc.) and any materials used for cleaning spills should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service and follow all federal, state, and local environmental regulations.[5] Do not pour chemical waste down the drain.[1][3]

Emergency Operational Plan: Exposure and Spill Response

Even with the best precautions, accidents can happen. A clear and immediate response plan is essential.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention.

Spill Response Workflow:

Spill_Response Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect waste into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

By implementing these comprehensive PPE and safety protocols, researchers and scientists can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their valuable research.

References

  • Gene Tools. (2018, October 10). Morpholino Oligomers Essential Information. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Using Morpholinos to Control Gene Expression. In Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.